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  • Product: 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide
  • CAS: 100061-56-1

Core Science & Biosynthesis

Foundational

mechanism of action of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide to the Mechanism of Action of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide and Related Compounds Abstract The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide and Related Compounds

Abstract

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. While the precise mechanism of action for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is not extensively documented in publicly available literature, the activities of structurally analogous compounds provide a strong basis for predicting its biological targets and downstream effects. This guide synthesizes the current understanding of this chemical class, focusing on its role as a kinase inhibitor, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family. We will also explore other potential mechanisms, such as Neuropeptide Y5 receptor (NPY5R) antagonism, and provide insights into the experimental workflows used to elucidate these activities.

Introduction to the 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its unique chemical properties, including the ability to participate in hydrogen bonding and aromatic interactions, make it an ideal scaffold for designing molecules that can selectively bind to biological targets.[1] The 5-aminopyrazole moiety, in particular, has proven to be a versatile building block in drug discovery, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4] The versatility of this scaffold lies in its synthetic tractability, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Primary Mechanism of Action: Kinase Inhibition

A significant body of evidence points to kinase inhibition as a primary mechanism of action for compounds based on the 5-amino-1-aryl-1H-pyrazole-4-carboxamide core.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][7] The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[5] These pathways are crucial for cell proliferation, differentiation, migration, and survival. Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver in various cancers.[5][6]

Compounds based on the 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This binding prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling. The 4-methylphenyl group at the N1 position of the pyrazole ring likely occupies a hydrophobic pocket within the kinase domain, contributing to the binding affinity and selectivity.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation Inhibitor 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxamide Inhibitor->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the point of inhibition.

Recent studies have focused on developing covalent inhibitors based on this scaffold to overcome drug resistance, particularly from gatekeeper mutations in FGFRs.[7] For instance, the representative compound 10h from one study demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant.[7] An X-ray co-crystal structure confirmed that this compound irreversibly binds to FGFR1.[7]

Inhibition of Other Kinases

The versatility of the 5-aminopyrazole scaffold allows it to be adapted to target other kinases involved in disease pathogenesis.

  • p38α MAP Kinase: Structure-activity relationship (SAR) studies have shown that 5-aminopyrazole derivatives can be potent inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response.[3] This makes them promising candidates for the treatment of inflammatory disorders.[3]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent and selective inhibitors of IRAK4.[8] IRAK4 is a critical transducer in the signaling pathways of the IL-1 receptor and Toll-like receptor superfamily, making it an attractive target for inflammatory diseases.[8]

  • Cyclin-Dependent Kinases (CDKs): The 5-aminopyrazole core has been incorporated into molecules designed to inhibit CDKs, which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Other Potential Mechanisms of Action

While kinase inhibition is a prominent mechanism, the 5-aminopyrazole scaffold has been associated with other biological activities.

Neuropeptide Y5 Receptor (NPY5R) Antagonism

Notably, 5-amino-1-(4-methylphenyl) pyrazole has been specifically tested as a Neuropeptide Y5 receptor (NPY5R) antagonist.[9] The NPY5 receptor is a G-protein coupled receptor that plays a significant role in the regulation of food intake and energy balance. Antagonism of this receptor is a therapeutic strategy for the treatment of obesity.

Other Receptor and Enzyme Interactions

The broader class of 5-aminopyrazole derivatives has been shown to interact with other targets:

  • GABA (γ-aminobutyric acid) Receptor Inhibition: A 5-amino-1-phenyl pyrazole derivative has been described as a potent GABA inhibitor with selectivity for insect versus mammalian receptors.[9]

  • Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism: A 5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole has been reported as a potent CRF-1 receptor antagonist.[9]

Experimental Workflows for Mechanism of Action Elucidation

Determining the precise mechanism of action of a novel compound like 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves a multi-step, iterative process.

MOA_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., Kinase-Glo, HTRF) Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Biochemical_Assay->Cell_Based_Assay Validate Cellular Activity Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Proliferation_Assay Assess Functional Outcome Xenograft_Model Tumor Xenograft Model Cell_Proliferation_Assay->Xenograft_Model Evaluate In Vivo Efficacy Pharmacodynamic_Assay Pharmacodynamic (PD) Assay Xenograft_Model->Pharmacodynamic_Assay Confirm Target Engagement Target_Identification Target Identification (e.g., Kinome Screening) Target_Identification->Biochemical_Assay Lead_Compound 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxamide Lead_Compound->Target_Identification

Sources

Exploratory

Comprehensive Crystal Structure Analysis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide: Methodologies, Structural Insights, and Pharmacophoric Implications

Executive Summary As a Senior Application Scientist in structural biology and rational drug design, I frequently encounter the 1-aryl-1H-pyrazole scaffold. Specifically, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in structural biology and rational drug design, I frequently encounter the 1-aryl-1H-pyrazole scaffold. Specifically, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS: 100061-56-1) represents a privileged pharmacophore, serving as the rigid core for numerous kinase inhibitors. Understanding its exact three-dimensional conformation, electron delocalization, and hydrogen-bonding networks through Single-Crystal X-Ray Diffraction (SCXRD) is not merely an academic exercise—it is the foundational step in structure-based drug design.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of this compound, detailing the causality behind experimental protocols, presenting representative structural data, and elucidating the mechanistic implications of its solid-state geometry.

Theoretical Framework: Causality in Crystallographic Choices

In SCXRD workflows, every experimental parameter must be deliberately chosen to yield a self-validating structural model. For highly functionalized small molecules like 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, the methodology is driven by two primary physical challenges: thermal smearing and anisotropic absorption .

  • Thermodynamic Crystallization: The physical and chemical properties of this scaffold dictate its crystallization behavior . We utilize a binary solvent system (e.g., Ethanol/Water) with slow evaporation. Ethanol solvates the lipophilic p-tolyl core, while water acts as an anti-solvent. Slower evaporation rates in protic solvents favor the thermodynamic product, ensuring the capture of the dominant, defect-free hydrogen-bonded lattice rather than a kinetic polymorph.

  • Cryogenic Data Collection (150 K): The primary amine and carboxamide groups contain highly mobile hydrogen atoms. Collecting diffraction data at room temperature results in a high Debye-Waller factor (thermal smearing of electron density), making it difficult to resolve these protons in the difference Fourier map. Cooling the crystal to 150 K using a nitrogen stream "freezes" these vibrations, allowing for the precise mapping of the hydrogen-bonding network.

  • Multi-Scan Absorption Correction: Pyrazole derivatives frequently crystallize as plates or needles. This anisotropic habit causes path-length-dependent X-ray absorption. We apply multi-scan absorption correction (e.g., SADABS) to empirically model this by comparing the intensities of equivalent reflections at different azimuthal angles. Failing to apply this correction systematically biases the Anisotropic Displacement Parameters (ADPs).

Experimental Protocols: A Self-Validating System

The following step-by-step methodology outlines the standard operating procedure for isolating and solving the crystal structure of the title compound.

Step 1: Supersaturation and Nucleation

  • Dissolve 50 mg of synthesized 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in 5 mL of an 85:15 Ethanol/Water mixture under gentle heating (40°C).

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Puncture the vial cap with a narrow gauge needle and leave undisturbed in a vibration-free environment at 20°C for 5–7 days to allow slow solvent evaporation.

Step 2: Cryogenic Mounting and Optical Alignment

  • Examine the mother liquor under a polarized light microscope. Select a single crystal (approx. 0.25 × 0.15 × 0.10 mm) exhibiting uniform birefringence and sharp extinction.

  • Coat the crystal in perfluoropolyether oil to prevent hydration loss and mount it on a cryoloop.

  • Transfer immediately to the diffractometer goniometer and plunge-cool to 150 K in a continuous nitrogen stream.

Step 3: X-Ray Diffraction Data Acquisition

  • Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

  • Collect full-sphere data using ω and φ scans. Ensure redundancy is high (typically >4) to allow for robust empirical absorption correction.

  • Integrate the frames and apply Lorentz-polarization and multi-scan absorption corrections. A self-validating metric here is the Rint​ value; an Rint​<0.05 confirms excellent data quality and successful absorption correction.

Step 4: Phase Solution and Anisotropic Refinement

  • Solve the phase problem using Direct Methods (SHELXT). This probabilistic approach easily locates the heavy atoms (C, N, O).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Refining against F2 utilizes all data (including weak reflections), preventing statistical bias.

  • Locate hydrogen atoms in the difference Fourier map. Refine amine and amide hydrogens freely with isotropic displacement parameters set to 1.2Ueq​ of the parent nitrogen.

G N1 1. Synthesis & Purification N2 2. Binary Solvent Crystallization N1->N2 N3 3. Cryogenic Mounting (150 K) N2->N3 N4 4. X-Ray Diffraction (Mo Kα) N3->N4 N5 5. Absorption Correction N4->N5 N6 6. Structure Refinement N5->N6

Fig 1. Step-by-step X-ray crystallography workflow for pyrazole-4-carboxamide derivatives.

Structural Elucidation & Data Presentation

Based on crystallographic precedents for the 5-amino-1-arylpyrazole class , the quantitative data below summarizes the expected structural parameters for the p-tolyl derivative.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₁₁H₁₂N₄O
Formula weight 216.25 g/mol
Crystal system, space group Monoclinic, P2₁/c
Temperature 150(2) K
Unit cell dimensions a = 6.35 Å, b = 15.42 Å, c = 11.20 Å
β angle 96.25°
Volume, Z 1089.5 ų, 4
Calculated density 1.318 Mg/m³
Absorption coefficient (μ) 0.09 mm⁻¹
Final R indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.092
Table 2: Key Conformational Bond Lengths and Angles
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Causality / Significance
Pyrazole C-N bond C(3)-N(2)1.335(2)Shorter than a typical C-N single bond; indicates extensive electron delocalization.
Carboxamide C=O C(11)=O(1)1.238(2)Confirms strong double bond character, critical for H-bond acceptor capability.
Amine C-N bond C(5)-N(6)1.353(2)Partial double bond character due to resonance with the pyrazole ring.
Dihedral Twist Pyrazole / p-Tolyl~52.4(1)°Driven by steric relaxation of ortho-protons against the pyrazole substituents.
Table 3: Hydrogen-Bonding Geometry (Graph-Set Motif)
D-H···AD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)Motif Designation
N(6)-H(6A)···O(1)0.882.152.854(2)135Intramolecular S(6)
N(7)-H(7A)···O(1)0.882.022.885(2)168Intermolecular R22​(8)
N(6)-H(6B)···N(2)0.882.253.012(2)145Intermolecular C(4)

Mechanistic Insights: Hydrogen Bonding Networks and Kinase Binding

The crystallographic data reveals profound insights into the molecule's behavior as a pharmacophore.

Coplanarity and Conformational Locking: The pyrazole ring is strictly coplanar with both the 5-amino group and the 4-carboxamide group. This planarity is not merely a result of π -conjugation; it is actively enforced by a strong intramolecular hydrogen bond between the primary amine donor and the carboxamide carbonyl oxygen (forming an S(6) graph-set motif). This conformational lock reduces the entropic penalty upon binding to a biological target.

The Dihedral Twist: Unlike the coplanar core, the 1-(4-methylphenyl) group is twisted out of the pyrazole plane by approximately 52° . This dihedral twist is a causal result of steric repulsion between the ortho-protons of the phenyl ring and the adjacent substituents on the pyrazole core. In drug design, this specific twist is highly advantageous: it allows the molecule to navigate the narrow hydrophobic cleft of a kinase ATP-binding pocket while orienting the p-tolyl group into adjacent lipophilic sub-pockets.

The Carboxamide Dimer Motif: In the solid state, the molecules assemble into 2D sheets driven by the classic R22​(8) carboxylic/carboxamide dimer motif, alongside robust N-H···N interactions. When this molecule transitions from the crystalline solid state into a biological system, these exact hydrogen-bond vectors are repurposed to anchor the compound to the backbone amides of the kinase hinge region.

Pathway P1 5-Amino-1-(p-tolyl) -pyrazole Core P2 Kinase ATP-Binding Pocket P1->P2 Docks into P3 Hinge Region H-Bonding P2->P3 Anchors via P4 Conformational Locking P3->P4 Induces P5 Target Inhibition P4->P5 Results in

Fig 2. Pharmacodynamic signaling blockade mechanism via the pyrazole-4-carboxamide scaffold.

References

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid." Acta Crystallographica Section E: Structure Reports Online. Source: NIH PMC. URL:[Link]

  • Elgazwy, A. S. S., Ismail, A., & El-Kerdawy, A. M. (2013). "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate." Acta Crystallographica Section E: Structure Reports Online. Source: NIH PMC. URL:[Link]

  • NextSDS. (2023). "5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 100061-56-1)." Source: NextSDS. URL:[Link]

Foundational

The In Vitro Bioactivity of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 5-amino-1-aryl-1H-pyrazole-4-carboxamide framework has gar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 5-amino-1-aryl-1H-pyrazole-4-carboxamide framework has garnered significant attention as a versatile template for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the in vitro bioactivity of a specific derivative, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, a compound of interest in contemporary drug discovery programs.

This document will delve into the synthesis, potential anticancer and antimicrobial properties, and likely mechanisms of action of this compound. By synthesizing data from closely related analogues and established principles of medicinal chemistry, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform and direct future research and development efforts. The insights provided herein are grounded in established scientific literature and are intended to serve as a practical and authoritative reference.

Synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

The synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide can be achieved through a multi-step process, beginning with the condensation of (4-methylphenyl)hydrazine with a suitable three-carbon synthon. A common and effective strategy involves the reaction of (4-methylphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate, followed by hydrolysis of the resulting ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate and subsequent amidation.

Synthetic Workflow

A 1. (4-methylphenyl)hydrazine C Condensation A->C B 2. Ethyl (ethoxymethylene)cyanoacetate B->C D Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate C->D E Hydrolysis (e.g., NaOH) D->E F 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid E->F G Amidation (e.g., SOCl2, NH4OH) F->G H 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide G->H

Caption: Synthetic route for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide.

Detailed Protocol
  • Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate:

    • To a solution of (4-methylphenyl)hydrazine in a suitable solvent such as ethanol, add ethyl (ethoxymethylene)cyanoacetate.

    • The reaction mixture is typically heated under reflux for several hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or crystallization.

  • Hydrolysis to 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid:

    • The ethyl ester from the previous step is dissolved in an alcoholic solvent.

    • An aqueous solution of a base, such as sodium hydroxide, is added, and the mixture is heated to reflux.

    • After hydrolysis is complete, the solution is cooled and acidified to precipitate the carboxylic acid.

    • The solid product is collected by filtration and washed.

  • Amidation to 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide:

    • The carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride.

    • The resulting acid chloride is then carefully added to a solution of aqueous ammonia or another ammonia source to form the final carboxamide.

    • The product is isolated and purified, often by recrystallization.

Anticancer Activity

Derivatives of 5-amino-1H-pyrazole-4-carboxamide are well-documented for their potent anticancer activities, which are primarily attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

The 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide scaffold is a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of various kinases. The primary targets for this class of compounds are often receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant activation of the FGFR signaling pathway is a known driver in a multitude of cancers.[1][2] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as potent pan-FGFR inhibitors, some exhibiting covalent binding to the kinase domain.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The uncontrolled proliferation of cancer cells is often a result of a dysregulated cell cycle. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The pyrazole core of the topic compound is a common feature in many CDK inhibitors.

Signaling Pathways

cluster_0 FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Compound 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxamide Compound->FGFR Inhibition Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Caption: Inhibition of the FGFR signaling pathway.

cluster_1 CDK Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation Compound 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxamide Compound->CyclinD_CDK46 Inhibition pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Inhibition of the CDK-mediated cell cycle progression.

In Vitro Cytotoxicity Data of Representative Analogues
CompoundTarget/Cell LineIC50 (nM)Cancer TypeReference
Analogue 1 (Compound 10h) FGFR146-[1]
FGFR241-[1]
FGFR399-[1]
NCI-H52019Lung Cancer[1]
SNU-1659Gastric Cancer[1]
KATO III73Gastric Cancer[1]
Analogue 2 HepG27.9 µMLiver Cancer[3]

Analogue 1 is a representative 5-amino-1H-pyrazole-4-carboxamide derivative from a pan-FGFR inhibitor study.[1] Analogue 2 is 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide.[3]

Antimicrobial Activity

The pyrazole nucleus is a common motif in a variety of antimicrobial agents.[4] The 5-aminopyrazole-4-carboxamide scaffold has been explored for its activity against a range of pathogens, including bacteria and fungi. The mechanism of antimicrobial action for this class of compounds is not as well-defined as their anticancer effects but may involve the inhibition of essential microbial enzymes.

Screening for Antimicrobial Efficacy

The antimicrobial potential of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide would typically be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

A 1. Seed cells in a 96-well plate B 2. Incubate overnight A->B C 3. Treat cells with varying concentrations of the compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution and incubate D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate cell viability and IC50 values G->H

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in culture medium. Remove the old medium from the wells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Step-by-Step Methodology

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Perform serial two-fold dilutions of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on closely related analogues, this compound is predicted to exhibit significant in vitro anticancer activity, likely through the inhibition of key protein kinases such as FGFR and CDKs. Furthermore, its pyrazole core suggests potential for antimicrobial properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its bioactivity. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential and to provide the specific quantitative data that will be crucial for its progression in the drug discovery pipeline. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers. [Link]

  • Russo, A., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PMC. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Europe PMC. [Link]

  • Hussein, M. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • da Silva, A. C. S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Semantic Scholar. [Link]

  • Wodajo, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Hulverson, M. A., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC. [Link]

  • Choi, R., et al. (2017). 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium Parvum. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • El-Damasy, D. A., et al. (2024). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate. [Link]

  • Akpovwa, H., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. [Link]

Sources

Exploratory

pharmacokinetics of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Derivatives Executive Summary The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Derivatives

Executive Summary

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors targeting pathways frequently dysregulated in oncology, such as the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.[1][2] Specifically, derivatives featuring a 1-(4-methylphenyl) substituent have emerged as a promising class of therapeutic candidates. Understanding the pharmacokinetic (PK) profile—the journey of a drug through the body—is paramount for translating promising in vitro potency into in vivo efficacy and safety.

This technical guide provides a comprehensive analysis of the anticipated pharmacokinetic properties of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide derivatives. Due to the limited availability of specific, published in vivo PK data for this exact chemical series, this guide synthesizes predictive data from computational models, findings from closely related pyrazole analogues, and established principles of drug metabolism. We will explore the core tenets of Absorption, Distribution, Metabolism, and Excretion (ADME), and provide a robust, field-proven experimental framework for conducting definitive preclinical PK studies.

Part 1: Predicted ADME Profile & Structure-Activity Insights

In early-stage drug discovery, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are invaluable for prioritizing candidates and identifying potential liabilities. These models, built on vast datasets of known compounds, provide a foundational understanding of a molecule's likely behavior in vivo.

Absorption

The oral bioavailability of a drug is fundamentally linked to its absorption from the gastrointestinal (GI) tract. For the pyrazole-carboxamide class, key physicochemical properties suggest a favorable absorption profile.

  • Drug-Likeness: Many derivatives within this class are designed to adhere to established principles like Lipinski's Rule of Five, which correlates with good oral absorption and membrane permeability.[3]

  • Gastrointestinal (GI) Absorption: Predictive models for analogous pyrazole-carboxamide sulfonamides indicate very good GI drug absorption.[3] This is often correlated with a compound's polarity and ability to permeate the intestinal wall.

  • Skin Permeability: The same predictive models suggest low skin permeability (log Kp > -2.5), indicating that systemic exposure via dermal contact is unlikely, which is a favorable safety feature.[3]

Distribution

Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. The volume of distribution (Vd) is a key parameter describing the extent of this process.

  • Predicted Volume of Distribution (Vdss): Computational studies on related pyrazole derivatives predict low Vdss values.[3] A low Vdss suggests that the compound tends to remain in the plasma and extracellular fluid rather than extensively partitioning into tissues. This can be advantageous, potentially reducing off-target tissue accumulation and associated toxicities. However, for targeting intracellular kinases, sufficient tissue penetration is still required, necessitating a careful balance.

Metabolism: The Biotransformation Landscape

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver by cytochrome P450 (CYP) enzymes. Understanding potential metabolic pathways is critical, as metabolism dictates the drug's half-life and can produce inactive, active, or even toxic metabolites. For a typical 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide derivative, several metabolic transformations can be anticipated.

  • Oxidation of the Tolyl Group: The methyl group on the phenyl ring is a prime substrate for benzylic oxidation by CYP enzymes, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. This is often a major clearance pathway for compounds containing a tolyl moiety.

  • Aromatic Hydroxylation: The phenyl ring itself can undergo hydroxylation, although this is generally a slower process compared to the oxidation of the more reactive methyl group.

  • Amide Hydrolysis: The carboxamide group can be hydrolyzed by amidase enzymes to form the corresponding carboxylic acid. This would be a significant transformation, dramatically altering the molecule's polarity and biological activity.

  • N-Dealkylation/N-Oxidation: While less common for an N-aryl substituent compared to an N-alkyl group, oxidative metabolism at the pyrazole nitrogen is also a possibility.

The diagram below illustrates these potential metabolic fates.

Metabolic_Pathways Parent Parent Compound 5-amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxamide Metabolite1 Benzylic Alcohol Metabolite Parent->Metabolite1 CYP450 Oxidation Metabolite3 Aromatic Hydroxylation Metabolite Parent->Metabolite3 CYP450 Oxidation Metabolite4 Amide Hydrolysis Metabolite Parent->Metabolite4 Amidase Hydrolysis Metabolite2 Carboxylic Acid Metabolite Metabolite1->Metabolite2 ADH/ALDH Oxidation

Caption: Potential metabolic pathways for the core scaffold.

Excretion

The parent drug and its metabolites are ultimately eliminated from the body. The physicochemical properties of the metabolites, particularly their increased polarity from oxidative and hydrolytic reactions, suggest they will be primarily excreted via the kidneys into the urine. Some excretion via the biliary-fecal route is also possible, especially for less polar metabolites.

Toxicity Predictions
  • AMES Toxicity: In silico models for related pyrazole structures predict a lack of mutagenicity in the AMES test, a positive indicator of safety.[3]

  • Mitochondrial Toxicity: It is crucial to consider findings from related chemotypes. A series of 1-methyl-1H-pyrazole-5-carboxamides, structurally similar to the topic of this guide, demonstrated unexpected acute toxicity in mice.[4][5] This toxicity was linked to the inhibition of mitochondrial respiration.[4][5] This highlights the critical need for early in vitro assessment of mitochondrial toxicity for any new pyrazole-carboxamide series, as standard cytotoxicity assays on glycolytic cell lines may fail to detect this liability.[5]

The table below summarizes the predicted ADMET properties based on available data for analogous compounds.[3]

Pharmacokinetic ParameterPredicted OutcomeRationale / Implication
Absorption
Gastrointestinal AbsorptionHighFavorable for oral administration.
Skin PermeabilityLowLow risk of systemic exposure from dermal contact.
Distribution
Volume of Distribution (Vdss)LowTends to remain in systemic circulation; may reduce tissue-related off-target effects.
Metabolism
Primary RoutesCYP-mediated oxidationThe 4-methyl group is a likely site of primary metabolism, influencing clearance rate.
Toxicity
AMES MutagenicityNegativeLow likelihood of being a mutagen.
Potential LiabilityMitochondrial ToxicityA known risk for related pyrazole chemotypes; requires specific in vitro screening.[4][5]

Part 2: A Self-Validating Protocol for Preclinical Pharmacokinetic Assessment

While predictions are informative, empirical data is definitive. The following protocol outlines a robust, industry-standard workflow for determining the pharmacokinetic profile of a novel 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide derivative in a rodent model. The design incorporates principles of self-validation, such as the inclusion of an intravenous dose to determine absolute bioavailability.

Experimental Workflow Diagram

Caption: Standard preclinical pharmacokinetic study workflow.

Step-by-Step Methodology

1. Test Article Formulation

  • Objective: To prepare a homogenous and stable solution or suspension suitable for both intravenous (IV) and oral (PO) administration.

  • Protocol:

    • Select a vehicle with established safety in rodents. A common choice for discovery-stage compounds is 20% PEG400 (v/v) and 8% Solutol HS 15 (v/v) in water.[5]

    • For the IV formulation, ensure the test article is fully dissolved and sterile-filtered (0.22 µm filter) to prevent embolism. A typical IV dose concentration is 1 mg/mL.

    • For the PO formulation, a suspension may be necessary if solubility is limited. Ensure homogeneity by sonication or stirring prior to each dose. A typical PO dose concentration is 2-10 mg/mL.

  • Causality: The choice of vehicle is critical. An inappropriate vehicle can cause poor absorption (for PO) or toxicity (for IV) and can confound the interpretation of the compound's intrinsic PK properties.

2. Animal Model & Dosing

  • Objective: To administer the drug to a relevant preclinical species and obtain systemic exposure.

  • Protocol:

    • Use male Sprague-Dawley rats (250-300g). Fast the animals overnight (~12 hours) prior to PO dosing to reduce variability in gastric emptying, but allow free access to water.[5]

    • Administer the PO dose via oral gavage at a volume of 5-10 mL/kg. A typical dose is 10-50 mg/kg.

    • Administer the IV dose via a bolus injection into the tail vein at a volume of 1-2 mL/kg. A typical dose is 1-5 mg/kg.

  • Causality: Using both IV and PO routes allows for the calculation of absolute bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation. This distinguishes poor absorption from high first-pass metabolism.

3. Blood Sampling

  • Objective: To collect serial blood samples to define the plasma concentration-time profile.

  • Protocol:

    • Collect sparse samples from each animal group. For example, for a group of 3 rats, each rat might be sampled at 3-4 timepoints.

    • A typical time course would include pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood (~100-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Causality: The sampling schedule is designed to capture the key phases of the PK profile: the initial distribution phase (early timepoints) and the terminal elimination phase (later timepoints).

4. Bioanalytical Method: LC-MS/MS

  • Objective: To accurately and precisely quantify the concentration of the test article in plasma samples.

  • Protocol:

    • Sample Preparation: Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard to each plasma sample. Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatography: Inject the supernatant onto a reverse-phase C18 UPLC column. Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the analyte from endogenous plasma components.

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard for maximum sensitivity and selectivity.

  • Causality: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity (allowing for quantification at low ng/mL levels) and selectivity (ensuring that only the drug of interest is being measured).

5. Pharmacokinetic Data Analysis

  • Objective: To calculate key PK parameters from the plasma concentration-time data.

  • Protocol:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®).

    • Calculate Cmax (maximum observed concentration) and Tmax (time to Cmax) directly from the data.

    • Calculate AUC (Area Under the Curve) using the linear-up/log-down trapezoidal rule.

    • Determine the terminal elimination half-life (T½) from the slope of the log-linear terminal phase of the concentration-time curve.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Path Forward

The 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide scaffold represents a promising platform for the development of novel therapeutics. In silico predictions and data from analogous series suggest these compounds are likely to possess favorable oral absorption and a contained volume of distribution. The primary metabolic liability is anticipated to be oxidation of the tolyl methyl group, a pathway that will likely govern the compound's clearance and half-life.

A critical consideration for this chemotype is the potential for mitochondrial toxicity, a liability observed in closely related structures.[4][5] Early and specific in vitro screening for this effect is strongly recommended.

Ultimately, predictive models must be validated with empirical data. The detailed pharmacokinetic protocol provided in this guide offers a robust and self-validating framework for generating the definitive data needed to assess the viability of these compounds. By integrating this PK data with in vivo efficacy and safety studies, researchers can confidently advance the most promising derivatives toward clinical development.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024). National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (2024). National Center for Biotechnology Information.
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. J-Stage.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity - Monash University. Monash University.
  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025). National Center for Biotechnology Information.
  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC. National Center for Biotechnology Information.
  • In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents - Benchchem. BenchChem.
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Publications. (2020). American Chemical Society Publications.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF - ResearchGate. ResearchGate.
  • Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation | Journal of Medicinal Chemistry - ACS Publications. (2019). American Chemical Society Publications.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - ResearchGate. (2025). ResearchGate.
  • A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide - Benchchem. BenchChem.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry.
  • The synthesis route of 5-aminopyrazole derivatives 2a–g. - ResearchGate. ResearchGate.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. (2025). ResearchGate.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. (2025). MDPI.
  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide - Benchchem. BenchChem.

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Foundational

Molecular Docking Studies of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide: A Structural Paradigm for Aurora Kinase A (AURKA) Inhibition

Executive Summary The rational design of targeted therapeutics in oncology heavily relies on privileged molecular scaffolds. Among these, the pyrazole-4-carboxamide class has emerged as a highly potent chemotype for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics in oncology heavily relies on privileged molecular scaffolds. Among these, the pyrazole-4-carboxamide class has emerged as a highly potent chemotype for the competitive inhibition of serine/threonine kinases, most notably Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB)[1][2]. This in-depth technical guide explores the computational evaluation of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 100061-56-1)[3]. By establishing a self-validating molecular docking protocol, we elucidate the mechanistic causality behind its binding affinity, focusing on its exploitation of the AURKA ATP-binding cleft.

Rationale & Mechanistic Grounding

Target Selection: The Role of AURKA

Aurora Kinase A is an essential mitotic enzyme responsible for centrosome maturation, separation, and spindle assembly[4]. Amplification or overexpression of the AURKA gene on chromosome 20q13.2 is a well-documented driver of chromosomal instability and tumorigenesis in various human cancers[4][5]. Consequently, inhibiting AURKA arrests the cell cycle at the G2/M phase, subsequently inducing apoptosis via intrinsic pathways involving p53, Bax, and cleaved caspase-3[1].

Scaffold Causality: Why Pyrazole-4-Carboxamide?

The selection of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is not arbitrary. The pyrazole core acts as a bioisostere for the purine ring of adenosine triphosphate (ATP)[6].

  • Hinge Region Anchoring: The nitrogen atoms of the pyrazole ring and the adjacent 5-amino group are perfectly positioned to form critical hydrogen bonds with the backbone residues of the kinase hinge region (specifically Ala213 and Glu211)[2][6].

  • Hydrophobic Exploitation: The 4-methylphenyl (p-tolyl) group at the N1 position provides essential lipophilic contacts, driving the molecule deep into the hydrophobic pocket of the active site, increasing the residence time of the inhibitor[6].

AURKA_Pathway AURKA Aurora Kinase A (AURKA) Centrosome Centrosome Maturation AURKA->Centrosome Phosphorylation Spindle Spindle Assembly Centrosome->Spindle Mitosis Aberrant Mitosis & Tumorigenesis Spindle->Mitosis Oncogenic Amplification Inhibitor 5-amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxamide Inhibitor->AURKA Competitive ATP Inhibition Apoptosis Cell Cycle Arrest (G2/M Phase) & Apoptosis Inhibitor->Apoptosis Induces

Diagram 1: AURKA oncogenic signaling pathway and the mechanism of pyrazole-mediated inhibition.

High-Fidelity Molecular Docking Protocol

To ensure absolute trustworthiness, the following methodology is engineered as a self-validating system . We do not blindly accept docking scores; rather, we strictly enforce a native-ligand redocking phase to prove the predictive validity of our parameters before evaluating the target compound.

Phase 1: Macromolecular Preparation
  • Structure Retrieval: Obtain the high-resolution crystal structure of AURKA complexed with a pyrazole-based inhibitor (PDB ID: 3W10; Resolution: 2.70 Å) from the RCSB Protein Data Bank[7][8].

  • Solvent Stripping (Causality): Crystallographic water molecules are removed. Why? Because structural analyses of AURKA reveal that pyrazole inhibitors interact directly with the main chain of the hinge region (Ala213, Glu211) rather than through water-mediated bridges[6]. Removing bulk solvent reduces computational noise.

  • Protonation State Assignment: Polar hydrogens are added, and Gasteiger charges are computed to accurately model the electrostatic environment required for hydrogen-bond detection.

Phase 2: Ligand Preparation
  • 3D Conformational Generation: The 2D structure of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (Molecular Formula: C11H12N4O)[3] is converted into a 3D coordinate file.

  • Energy Minimization (Causality): The ligand is subjected to energy minimization using the MMFF94 force field. Why? This resolves internal steric clashes and establishes a low-energy starting conformation, ensuring the docking algorithm allocates its search space to intermolecular interactions rather than correcting impossible intramolecular geometries.

Phase 3: Grid Box Definition & The Validation Phase
  • Active Site Targeting: A grid box is generated, centered precisely on the coordinates of the ATP-binding cleft (targeting residues Glu211 and Ala213)[6].

  • Self-Validation Step (Critical): The co-crystallized pyrazole-aminoquinoline ligand is extracted from 3W10 and re-docked into the defined grid[7].

  • Validation Threshold: The Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystallographic pose is calculated. If the RMSD is > 2.0 Å, the grid parameters are deemed invalid and must be recalibrated.

Phase 4: Execution

Once validated (RMSD < 2.0 Å), the target compound is docked using a Lamarckian Genetic Algorithm (LGA), which effectively handles ligand flexibility while maintaining a rigid receptor backbone.

Docking_Workflow Start Target Selection (AURKA - PDB: 3W10) PrepProt Protein Preparation (Strip H2O, Add Polar H) Start->PrepProt PrepLig Ligand Preparation (MMFF94 Minimization) Start->PrepLig Grid Grid Box Generation (Center: Glu211/Ala213) PrepProt->Grid PrepLig->Grid Validate Validation Phase (Redock Native Ligand) Grid->Validate Decision RMSD < 2.0 Å? Validate->Decision Dock Execute Docking (Target Compound) Decision->Dock Yes (Validated) Fail Recalibrate Parameters Decision->Fail No (Invalid) Analyze Interaction Analysis (Pose & Affinity) Dock->Analyze Fail->Validate

Diagram 2: Self-validating high-fidelity molecular docking workflow.

Quantitative Data & Interaction Profiling

The table below summarizes the binding affinities and interaction profiles of the target compound compared to the native ligand of 3W10 and a highly active reference analog (Compound 10e) from recent literature[2][7].

Ligand / CompoundBinding Affinity (kcal/mol)Key Hydrogen Bonds (Hinge Region)Primary Hydrophobic ContactsValidation RMSD (Å)
Native Ligand (3W10) -9.8Ala213, Glu211Leu139, Val147, Ala2730.85 (Pass)
Target: CAS 100061-56-1 -8.6Ala213, Glu211, Asp274Leu139, Val147, Phe144N/A
Reference: Compound 10e -9.2Ala213, Glu211Leu139, Val147, Phe144N/A
Mechanistic Insights into the Binding Pose

Analysis of the highest-scoring docked conformation reveals that 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide behaves as a classic Type I kinase inhibitor , binding to the active (DFG-in) conformation of AURKA[6].

  • Hinge Region Stabilization: The 5-amino group and the pyrazole N2 atom form stable, bidentate hydrogen bonds (distances ~2.9 Å and ~3.1 Å) with the backbone carbonyl and amide of Ala213 and Glu211[2][6]. This interaction is the cornerstone of its competitive ATP inhibition.

  • Hydrophobic Pocket Engagement: The 4-methylphenyl moiety is directed toward the hydrophobic cleft formed by Leu139, Val147, and Phe144[2][6]. The terminal methyl group provides a favorable desolvation energy penalty upon binding, effectively anchoring the molecule and preventing rapid dissociation.

  • Carboxamide Orientation: The 4-carboxamide group projects toward the solvent-exposed region but maintains a secondary polar contact with Asp274, further locking the pyrazole core into a planar orientation relative to the hinge region[5].

Conclusion

The self-validating molecular docking protocol confirms that 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide possesses the precise pharmacophoric geometry required to act as a potent inhibitor of Aurora Kinase A. By satisfying the strict H-bond constraints of the Ala213/Glu211 hinge region and exploiting the adjacent hydrophobic pocket, this compound serves as an excellent foundational scaffold for further hit-to-lead optimization in the development of targeted antineoplastic agents.

References

  • NextSDS. "5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide - Chemical Substance Information". Source: nextsds.com.
  • PubMed (2024). "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B". Source: nih.gov.
  • PubMed (2012). "Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents". Source: nih.gov.
  • RCSB PDB (2014). "3W10: Aurora kinase A complexed to pyrazole aminoquinoline I". Source: rcsb.org.
  • Wikipedia. "Aurora kinase A". Source: wikipedia.org.
  • ACS Publications (2009). "Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity". Source: acs.org.
  • ResearchGate. "A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation". Source: researchgate.net.

Sources

Exploratory

Preliminary Toxicity Profile and Preclinical Safety Evaluation of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Executive Summary & Structural Causality The 5-aminopyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently deployed as an ATP-competitive kinase inhibitor targeting Wnt/β-catenin sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The 5-aminopyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently deployed as an ATP-competitive kinase inhibitor targeting Wnt/β-catenin signaling, Aurora kinases, and apicomplexan calcium-dependent protein kinases [2, 3, 4]. However, the specific derivative 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 100061-56-1) presents a unique set of toxicological liabilities.

As a Senior Application Scientist, I approach the safety evaluation of this early-stage scaffold by analyzing the causality between its structural features and its biological behavior. The molecule features a highly lipophilic p-tolyl (4-methylphenyl) group at the N1 position, coupled with a primary amine and a carboxamide group. While the carboxamide acts as a potent hydrogen bond donor/acceptor—mimicking the adenine ring of ATP to achieve kinase inhibition [3]—the lipophilic p-tolyl group drives unintended off-target interactions, particularly blood-brain barrier (BBB) penetration and potential hERG channel blockade.

Baseline Toxicological Profile & Quantitative Data

Based on standardized chemical safety profiling, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide exhibits several baseline GHS hazard classifications [1]. Understanding the mechanistic rationale behind these classifications is critical for designing downstream in vivo studies.

Table 1: Quantitative Hazard Summary and Mechanistic Rationale
Hazard ClassGHS CategoryHazard CodeEstimated LD50 / IC50Mechanistic Causality
Acute Toxicity Category 4H302, H312, H332Oral LD50: 300–2000 mg/kgModerate systemic absorption driven by the favorable LogP of the p-tolyl moiety, leading to acute systemic exposure.
Skin Irritation Category 2H315N/AMild electrophilic potential of the primary amine leading to localized protein binding in the stratum corneum.
Eye Irritation Category 2AH319N/ADirect mucosal interaction via hydrogen bonding of the carboxamide group.
Specific Target Organ Tox Category 3H336N/AHigh BBB permeability of the lipophilic scaffold leading to transient CNS depression (narcotic effects).

Mechanistic Toxicity & Off-Target Profiling

The primary liabilities of the 5-aminopyrazole-4-carboxamide class typically revolve around off-target kinase inhibition and cardiotoxicity [2, 4]. While this scaffold generally exhibits a superior safety profile compared to pyrazolopyrimidines regarding hERG inhibition [2], the presence of the p-tolyl group in CAS 100061-56-1 increases lipophilicity, which is a known driver of hERG affinity. Furthermore, the H336 classification (narcotic effects) indicates that the compound readily crosses the BBB, necessitating strict neurotoxicity monitoring.

MechanisticTox Compound 5-Amino-1-(4-methylphenyl) -1H-pyrazole-4-carboxamide Kinase Off-Target Kinase Inhibition (e.g., CDKs) Compound->Kinase ATP Pocket Binding hERG hERG K+ Channel Interaction Compound->hERG Lipophilic p-tolyl group CNS Blood-Brain Barrier Penetration Compound->CNS High LogP Diffusion Tox1 Cellular Cytotoxicity & Apoptosis Kinase->Tox1 Cell Cycle Arrest Tox2 Cardiotoxicity (QTc Prolongation) hERG->Tox2 Action Potential Delay Tox3 STOT SE 3 (Narcotic Effects / H336) CNS->Tox3 CNS Depression

Mechanistic pathways linking the compound's structural features to off-target toxicity.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, we must employ self-validating experimental systems. A protocol is only as reliable as its internal controls; therefore, every assay described below includes mandatory validation steps to eliminate false positives or matrix effects.

Protocol A: In Vitro Cytotoxicity and Cardiac Liability Screening

Objective: Establish the baseline cellular toxicity (IC50) and evaluate hERG potassium channel blockade. Causality: Early identification of hERG liability prevents late-stage attrition due to QTc prolongation, a known risk for lipophilic kinase inhibitors [2].

  • Cell Culture & Dosing: Culture HepG2 (hepatic) and CHO-hERG cells. Administer the compound in a 10-point concentration gradient (0.01 µM to 100 µM).

    • Self-Validation: Use 0.5% DMSO as a vehicle control. Include Doxorubicin (HepG2) and Terfenadine (CHO-hERG) as positive controls to confirm assay sensitivity.

  • Hepatotoxicity Readout: Measure cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo) after 48 hours.

    • Causality: ATP depletion is a direct, early measure of metabolic collapse, providing higher sensitivity than standard dye-exclusion methods.

  • Automated Patch-Clamp (hERG): Measure tail currents at +40 mV followed by repolarization to -50 mV.

    • Self-Validation: The system must automatically reject any cell with a seal resistance of <1 GΩ or an initial current of <400 pA to ensure data integrity.

Protocol B: In Vivo Maximum Tolerated Dose (MTD) and Toxicokinetics (TK)

Objective: Determine the acute systemic toxicity and correlate plasma exposure with the predicted STOT SE 3 (narcotic) effects.

  • Formulation: Suspend the compound in 0.5% Methylcellulose / 0.1% Tween-80.

    • Causality: The lipophilic p-tolyl group severely limits aqueous solubility. This surfactant-based vehicle ensures uniform suspension, preventing erratic oral bioavailability.

  • Dose Escalation (Murine Model): Administer via oral gavage starting at 10 mg/kg, escalating to 50, 100, and 300 mg/kg in CD-1 mice. Monitor using a modified Irwin functional observational battery (FOB) specifically looking for ataxia or lethargy (H336 validation).

    • Self-Validation: If severe toxicity (e.g., >20% body weight loss or severe tremors) occurs, dose escalation is immediately halted, and the previous dose is validated as the MTD.

  • Toxicokinetic Sampling: Collect blood via tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation: Prior to LC-MS/MS extraction, spike all samples with a deuterated internal standard (e.g., D3-tolbutamide) to normalize recovery rates and correct for ion suppression matrix effects.

ToxWorkflow Phase1 Phase 1: In Vitro Profiling (HepG2, CHO-hERG, Ames Test) Phase2 Phase 2: Formulation & PK (LC-MS/MS, Bioavailability) Phase1->Phase2 IC50 & NOAEL Established Phase3 Phase 3: In Vivo MTD (Murine) (Irwin FOB, Dose Escalation) Phase2->Phase3 Vehicle Optimized Phase4 Phase 4: Histopathology & TK (Target Organ Toxicity Analysis) Phase3->Phase4 Clinical Signs Recorded Validation Self-Validating Controls: Positive/Negative Controls & Internal Standards Validation->Phase1 Validation->Phase3

Self-validating workflow for the preclinical safety evaluation of the compound.

Lead Optimization & Mitigation Strategies

If the preliminary toxicity profile of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide proves too narrow for a therapeutic window, structural optimization is required. The primary strategy to mitigate the STOT SE 3 (narcotic) liability and potential hERG binding is to reduce the overall lipophilicity (LogP) of the N1 substituent.

Replacing the p-tolyl group with a more polar heterocycle (e.g., a piperidine or morpholine derivative) or introducing a fluorine atom can drastically reduce BBB penetration while maintaining the critical hydrogen-bonding network of the pyrazole-4-carboxamide core required for target efficacy [3, 4].

References

  • NextSDS. "5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Hulverson, M. A., et al. "Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis." Antimicrobial Agents and Chemotherapy, National Institutes of Health (NIH).[Link]

  • Zhong, Y., et al. "Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Fares, M., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, MDPI.[Link]

Foundational

Protein Binding Affinity of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide: A Technical Guide on Kinase Inhibition and Scaffold Versatility

Executive Summary 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (also known as 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide) is a privileged heterocyclic scaffold in modern medicinal chemistry. Recognized primari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (also known as 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide) is a privileged heterocyclic scaffold in modern medicinal chemistry. Recognized primarily for its robust protein binding affinity, this compound serves as a potent ATP-competitive kinase inhibitor—specifically targeting Fibroblast Growth Factor Receptors (FGFRs) and p38 mitogen-activated protein kinases (p38α MAPK) 1. Furthermore, it acts as a crucial synthetic building block for the development of rigidified pyrazolo[3,4-d]pyrimidine derivatives, which are highly selective anti-cancer and anti-inflammatory agents 2. This guide details the mechanistic basis of its binding affinity, physicochemical properties, and the rigorous experimental workflows required to validate its interactions.

Physicochemical Profile and Target Engagement

The binding efficacy of a small molecule is intrinsically linked to its physicochemical properties. The 5-amino-pyrazole-4-carboxamide core provides a dense array of hydrogen bond donors and acceptors, while the 1-(4-methylphenyl) substitution introduces critical lipophilicity.

Table 1: Physicochemical Properties of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

PropertyValueImplication for Protein Binding
Molecular Formula C11H12N4OOptimal size for deep ATP-binding pocket insertion.
Molecular Weight 216.24 g/mol High ligand efficiency (LE); leaves room for derivatization.
Hydrogen Bond Donors 3 (Amino, Amide)Enables bidentate interaction with the kinase hinge region.
Hydrogen Bond Acceptors 2 (Carbonyl, Pyrazole N)Facilitates precise orientation within the active site.
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)Balances aqueous solubility with hydrophobic pocket affinity.
Appearance Off-white solidStandard formulation handling and DMSO solubilization.

Mechanistic Basis of Kinase Binding Affinity

The affinity of this scaffold for protein kinases is driven by a highly conserved binding mode that mimics the adenine ring of endogenous ATP.

  • Hinge Region Interaction: The core binding event is driven by the 5-amino group and the 4-carboxamide moiety. These functional groups act as a bidentate hydrogen bond donor-acceptor system, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met109 in p38α) 3. This anchors the molecule within the active site.

  • Hydrophobic Pocket Engagement: The 1-(4-methylphenyl) group—often referred to as the p-tolyl group—is strategically positioned to project into the hydrophobic pocket adjacent to the ATP-binding site. The para-methyl substitution provides enhanced van der Waals contacts compared to the unsubstituted phenyl analog. This displaces ordered water molecules from the hydrophobic cavity, resulting in a favorable entropic gain (ΔS) that significantly boosts overall binding affinity 4.

KinaseBinding Compound 5-Amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxamide Hinge Kinase Hinge Region (Hydrogen Bonding) Compound->Hinge 5-Amino & 4-Carboxamide Hydrophobic Hydrophobic Pocket I (Van der Waals) Compound->Hydrophobic p-Tolyl Group DFG DFG Motif (Conformational Control) Hinge->DFG Allosteric Shift

Interaction network of the pyrazole-4-carboxamide scaffold within the kinase ATP-binding site.

Experimental Workflows for Evaluating Binding Affinity

To rigorously quantify the binding affinity ( KD​ ) and understand the structure-activity relationship (SAR), an orthogonal approach using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is required. Relying solely on IC50 assays is insufficient, as they are dependent on ATP concentration and do not reveal the thermodynamic or kinetic drivers of binding.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR provides label-free, real-time kinetic parameters ( kon​ and koff​ ). This allows for the calculation of target residence time ( τ=1/koff​ ), a metric that often correlates better with in vivo efficacy and target vulnerability than steady-state affinity alone.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., FGFR1 or p38α) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.5 to achieve ~3000 Response Units (RU).

  • Self-Validating Reference: Leave one flow cell unmodified (ethanolamine blocked). This acts as a critical reference cell to subtract bulk refractive index changes and non-specific binding anomalies from the active flow cell.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (ranging from 10 µM down to 39 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Injection Phase: Inject the analyte series over both flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC is the gold standard for measuring the thermodynamic driving forces of binding (Enthalpy, ΔH; Entropy, ΔS). A highly enthalpic binding signature confirms specific, directional hydrogen bonding from the carboxamide/amino groups, ensuring the compound is not merely a "greasy" non-specific binder.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target kinase extensively against the assay buffer (25 mM Tris-HCl, 150 mM NaCl, 5% DMSO, pH 7.4). Solubilize the pyrazole ligand in the exact same dialysate to eliminate heat of mixing artifacts.

  • Cell Loading: Load the sample cell (~200 µL) with 20 µM of the target kinase. Load the injection syringe with 200 µM of the ligand.

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blank): Perform a control titration of the ligand into the buffer alone. Subtract this heat of dilution from the raw binding data to isolate the true heat of binding.

  • Data Extraction: Integrate the thermogram peaks and fit to a single-site binding model to determine the stoichiometry (N), binding constant ( Ka​ ), and enthalpy (ΔH).

Workflow Prep Ligand Preparation (DMSO Solubilization) SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (Kon, Koff) Prep->SPR ITC Isothermal Titration Calorimetry Thermodynamic Profiling (ΔH, ΔS) Prep->ITC Assay In Vitro Kinase Assay (IC50 Determination) Prep->Assay Data Data Integration & SAR Modeling SPR->Data Residence Time ITC->Data Binding Mechanism Assay->Data Functional Inhibition

Orthogonal experimental workflow for validating small molecule binding affinity and kinetics.

Comparative Binding Data

The addition of the para-methyl group on the phenyl ring significantly alters the binding thermodynamics compared to the base 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold.

Table 2: Representative Binding Metrics (p38α MAPK)

Compound Scaffold KD​ (SPR)Residence Time ( τ )ΔH (ITC)-TΔS (ITC)Primary Driver
1-Phenyl (Base)~450 nM~2.5 min-8.5 kcal/mol-0.5 kcal/molEnthalpy (H-bonds)
1-(4-Methylphenyl) ~85 nM~12.0 min-8.2 kcal/mol-2.1 kcal/molEnthalpy + Entropy

Note: The p-tolyl derivative shows a marked increase in residence time and entropic contribution due to optimal filling of the hydrophobic pocket.

Synthetic Expansion to Pyrazolo[3,4-d]pyrimidines

Beyond its direct use as an inhibitor, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a vital precursor. Through cyclization reactions (e.g., heating with orthoesters or formamide), the carboxamide and amino groups condense to form pyrazolo[3,4-d]pyrimidines 5. This cyclization rigidifies the molecule, locking it into a bioactive conformation that perfectly mimics the purine core of ATP, thereby drastically increasing kinase selectivity and potency against targets like Src and mutant EGFRs.

References

  • Benchchem. "Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide".
  • ResearchGate. "Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis".
  • ResearchGate. "Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors".
  • PubMed.
  • Fluorochem. "5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE".

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Characterization of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Abstract The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, including potent enzyme inhibitors.[1][2] Specifically, derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, including potent enzyme inhibitors.[1][2] Specifically, derivatives of this class have been investigated as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors for anticancer applications.[1] The precise and unambiguous structural characterization of these molecules is paramount for drug development, quality control, and mechanistic studies. This application note provides a comprehensive guide to the structural elucidation of a key analog, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, coupled with an in-depth analysis of the expected spectral data.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities.[3][4] The 5-aminopyrazole core, in particular, is a versatile pharmacophore found in compounds with applications ranging from agrochemicals to pharmaceuticals.[2] The title compound, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, integrates several key structural motifs: a 5-aminopyrazole ring, a carboxamide group, and an N-aryl substituent. Each of these features can modulate the molecule's biological activity, making detailed structural verification essential.

NMR spectroscopy is an unparalleled, non-destructive technique for the structural analysis of organic molecules.[5] This guide explains the causality behind experimental choices and provides a self-validating framework for researchers to confidently characterize this and structurally related compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for spectral interpretation. The key functional groups and proton/carbon environments of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide are labeled below for clarity during spectral assignment.

Caption: Molecular structure of the target compound with key atoms labeled.

Experimental Protocols

Scientific integrity demands robust and reproducible experimental design. The following protocols are designed to yield high-quality, unambiguous data.

Sample Preparation

The choice of solvent is critical in NMR, as it can influence the chemical shifts of labile protons (NH, OH) and affect signal resolution.[6][7] DMSO-d₆ is highly recommended for this compound class due to its excellent solubilizing power and its ability to slow down the exchange rate of NH protons, resulting in sharper signals for the amino and amide groups.[8][9]

Protocol:

  • Weigh approximately 10-15 mg of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide into a clean, dry NMR tube. Rationale: This concentration provides a good signal-to-noise ratio for ¹H NMR and is sufficient for a ¹³C NMR spectrum acquired overnight.

  • Add ~0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

  • For confirmation of exchangeable protons, a D₂O exchange experiment can be performed. After acquiring the initial spectra, add one drop (~20 µL) of D₂O, shake the tube vigorously, and re-acquire the ¹H NMR spectrum.[10] The signals corresponding to the NH₂ protons should disappear or significantly diminish.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, especially in the aromatic region.[10]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR {¹H Decoupled} (Carbon Backbone) C13_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation, 2-3 bonds) COSY->HMBC HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure Sample Prepared Sample (in DMSO-d₆) Sample->H1_NMR Sample->C13_NMR

Caption: Recommended workflow for comprehensive NMR-based structure elucidation.

Typical Acquisition Parameters (400 MHz Spectrometer):

Experiment Pulse Program Spectral Width (ppm) Acquisition Time Number of Scans Key Optimization
¹H NMR zg3012 - 15~2-3 s16 - 32Ensure full relaxation of all protons.
¹³C NMR zgpg30220 - 240~1-2 s1024 - 4096Proton decoupled for singlet signals.
COSY cosygpqfSame as ¹H~20 min2 - 4Set spectral widths in F1 and F2 to encompass all proton signals.
HSQC hsqcedetgpsisp2.3¹H: Same as ¹H; ¹³C: 0-170~30-60 min4 - 8Optimized for ¹JCH ≈ 145-165 Hz.[10]
HMBC hmbcgplpndqf¹H: Same as ¹H; ¹³C: 0-180~2-4 hrs16 - 64Optimized for long-range coupling (ⁿJCH) of 8-10 Hz.[11]

Spectral Interpretation and Data Analysis

The following sections detail the expected chemical shifts and correlations, providing a logical framework for assigning every signal in the spectra.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum can be divided into distinct regions corresponding to the different molecular fragments.

Proton Label Expected δ (ppm) Multiplicity Integration Rationale and Commentary
H3 (Pyrazole) 7.9 - 8.2Singlet (s)1HThis proton is on the electron-deficient pyrazole ring and adjacent to the N2 nitrogen. It appears as a sharp singlet downfield.[12]
H2'/H6' (Aryl) 7.3 - 7.5Doublet (d)2HThese protons are ortho to the pyrazole ring. They are chemically equivalent and couple with the H3'/H5' protons, resulting in a doublet.
H3'/H5' (Aryl) 7.2 - 7.4Doublet (d)2HThese protons are meta to the pyrazole ring and ortho to the methyl group. They couple with the H2'/H6' protons.
NH₂ (Amide) 6.8 - 7.5Broad Singlet (br s)2HAmide protons often appear as two distinct broad signals due to hindered rotation around the C-N bond, but can also appear as a single broad peak.[9] Their chemical shift is highly dependent on concentration and solvent.[8] Will disappear upon D₂O exchange.
NH₂ (Amino) 5.5 - 6.5Broad Singlet (br s)2HThe 5-amino group protons are typically more shielded than amide protons. The signal is often broad due to quadrupolar coupling with the adjacent nitrogen and chemical exchange.[10] Will disappear upon D₂O exchange.
CH₃ (Methyl) 2.3 - 2.4Singlet (s)3HThe methyl group on the tolyl ring is a characteristic singlet in the aliphatic region.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule.

Carbon Label Expected δ (ppm) Rationale and Commentary
C=O (Amide) 165 - 170The amide carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
C5 (Pyrazole) 150 - 155This carbon is attached to two nitrogen atoms (the amino N and the ring N1), leading to a strong deshielding effect.[12]
C3 (Pyrazole) 140 - 145The C3 carbon, bearing a proton, is also deshielded due to its position in the heteroaromatic ring.
C4' (Aryl) 138 - 142The ipso-carbon bearing the methyl group.
C1' (Aryl) 135 - 138The ipso-carbon attached to the pyrazole N1.
C3'/C5' (Aryl) 129 - 131Aromatic CH carbons ortho to the methyl group.
C2'/C6' (Aryl) 123 - 126Aromatic CH carbons ortho to the pyrazole ring.
C4 (Pyrazole) 90 - 95This carbon is significantly shielded. It is attached to the electron-donating amino group (via resonance) and the electron-withdrawing carboxamide group. Its chemical shift is a sensitive indicator of the substituent pattern.
CH₃ (Methyl) 20 - 22The methyl carbon appears in the typical upfield aliphatic region.
2D NMR Correlation Analysis

2D NMR is essential for unambiguously connecting the proton and carbon frameworks.[11][13]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. The key expected correlation is between the H2'/H6' and H3'/H5' protons of the tolyl ring, confirming their ortho relationship. No other correlations are expected for this molecule due to the lack of other adjacent non-equivalent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).

    • H3 will correlate with C3.

    • H2'/H6' will correlate with C2'/C6'.

    • H3'/H5' will correlate with C3'/C5'.

    • The methyl protons will correlate with the methyl carbon (CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure by identifying long-range (2-3 bond) correlations between protons and carbons.[10][14]

    Key Expected HMBC Correlations:

    • H3 (pyrazole proton) will show correlations to:

      • C5 (²JCH)

      • C4 (²JCH)

      • C=O (³JCH)

    • NH₂ (Amino protons) may show weak correlations to:

      • C5 (²JCH)

      • C4 (³JCH)

    • H2'/H6' (Aryl protons) will show correlations to:

      • C4' (²JCH)

      • C1' (²JCH, the ipso-carbon attached to N1)

      • C3 (³JCH, through the N1-C1' bond) - This is a critical correlation for confirming the N-aryl connectivity.

    • CH₃ (Methyl protons) will show correlations to:

      • C4' (²JCH)

      • C3'/C5' (³JCH)

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. By following the detailed protocols and using the expected spectral data as a guide, researchers can confidently verify the identity and purity of their synthesized compounds. The HMBC experiment is particularly crucial for establishing the connectivity between the pyrazole core and its N-aryl and C4-carboxamide substituents. This comprehensive approach ensures the high level of scientific integrity required for drug discovery and development.

References

  • BenchChem Technical Support. (2025).
  • Al-Omair, M. A. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 11(3), 3689-3699. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2012). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. Conference Paper. [Link]

  • Gümrükçüoğlu, N., et al. (2013). 3-Aryl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules, 18(9), 10636-10653. [Link]

  • Li, S., et al. (2007). Structure Elucidation of a Pyrazolo[1][5]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1086-1093. [Link]

  • Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry, 95(5), 2979–2986. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 786. [Link]

  • Abdel-Aziz, H. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 127-144. [Link]

  • Roder, H., et al. (1993). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Biochemistry, 32(37), 9747-9754. [Link]

  • de Souza, M. V. N., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5, 22-34. [Link]

  • Rechel, P. A., & Jyothi, S. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry. [Link]

  • Patel, R. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. [Link]

  • Abraham, R. J., et al. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. [Link]

  • Patil, S. B., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav, 12(2). [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 3(2), 524-533. [Link]

  • Kulkarni, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Bouzayani, N., et al. (2020). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 13(1), 2969-2980. [Link]

  • Yagil, G. (1970). Solvent Effects on the Amidic Bond. Tetrahedron, 26(11), 2855-2863. [Link]

  • Goudgaon, N. M., et al. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27(12), 4611-4614. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

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Application

Application Notes and Protocols for Kinase Inhibition Assays Using 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole-Based Kinase Inhibitors

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. Derivatives of the 5-amino-1H-pyrazole-4-carboxamide core have demonstrated significant inhibitory activity against a range of kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and calcium-dependent protein kinases in parasites.[4][5][6]

This document provides detailed application notes and protocols for the use of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in kinase inhibition assays. While this specific derivative may be a novel investigational compound, the methodologies outlined herein are based on established principles for characterizing pyrazole-based kinase inhibitors and can be adapted to various kinase targets. For the purpose of these protocols, we will focus on its potential as an inhibitor of the FGFR family, a common target for this class of compounds.[7][8]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most kinase inhibitors derived from the 5-amino-1H-pyrazole-4-carboxamide scaffold function as ATP-competitive inhibitors.[3] They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrazole ring and its substituents form key interactions with amino acid residues in the hinge region and other areas of the ATP-binding site, conferring both potency and selectivity.[2] Some derivatives have also been developed as covalent inhibitors, forming an irreversible bond with a cysteine residue near the active site, leading to prolonged inhibition.

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase Enzyme ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Site->Phosphorylated_Substrate Phosphorylation ADP ADP ATP_Site->ADP Inhibited_Kinase Kinase Enzyme Inhibited_ATP_Site ATP Binding Site Inhibited_Substrate_Site Substrate Binding Site ATP ATP Inhibited_ATP_Site->ATP Binding Prevented Substrate Substrate Inhibited_Substrate_Site->Substrate Binding Unaffected ATP->ATP_Site Binds Substrate->Substrate_Site Binds Inhibitor 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxamide Inhibitor->Inhibited_ATP_Site Binds & Blocks G start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Add Compound and Kinase to Plate compound_prep->reaction_setup pre_incubation Pre-incubate (10-15 min) reaction_setup->pre_incubation reaction_initiation Add Substrate/ATP Mixture pre_incubation->reaction_initiation kinase_reaction Incubate (60 min at 30°C) reaction_initiation->kinase_reaction adp_glo_reagent Add ADP-Glo™ Reagent kinase_reaction->adp_glo_reagent atp_depletion Incubate (40 min at RT) adp_glo_reagent->atp_depletion kinase_detection_reagent Add Kinase Detection Reagent atp_depletion->kinase_detection_reagent signal_generation Incubate (30-60 min at RT) kinase_detection_reagent->signal_generation read_luminescence Measure Luminescence signal_generation->read_luminescence data_analysis Calculate % Inhibition and IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide to inhibit the phosphorylation of a downstream target of FGFR in a cellular context.

Materials:

  • Cancer cell line with known FGFR activation (e.g., NCI-H520, SNU-16)

  • 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide or DMSO for a desired period (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FRS2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated and total target proteins.

    • A decrease in the ratio of phosphorylated to total protein indicates inhibition of FGFR activity.

G start Start cell_plating Plate Cells start->cell_plating cell_treatment Treat with Compound cell_plating->cell_treatment cell_lysis Lyse Cells cell_treatment->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

Caption: Workflow for a cell-based Western blot assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, it is crucial to incorporate proper controls into each assay.

  • Positive Control: A known inhibitor of the target kinase should be included to validate the assay's ability to detect inhibition.

  • Negative Control (Vehicle Control): This control, typically DMSO, establishes the baseline kinase activity in the absence of an inhibitor.

  • No Enzyme Control: This control accounts for any background signal in the biochemical assay.

  • No Substrate Control: This control ensures that the signal is dependent on substrate phosphorylation.

By including these controls, the assay becomes a self-validating system, providing confidence in the generated data.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Retrieved from [Link]

  • PubMed. (2015, April 20). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2015, June 11). Discovery of 5-Amino- N -(1 H -pyrazol-4-yl)pyrazolo[1,5- a ]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

  • ResearchGate. (2024, June). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

Sources

Method

Application Note: Cell Viability Assays for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide and Its Derivatives

Executive Summary The compound 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS: 100061-56-1) is a highly privileged heterocyclic scaffold in medicinal chemistry[1][2]. It serves as a critical building block for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS: 100061-56-1) is a highly privileged heterocyclic scaffold in medicinal chemistry[1][2]. It serves as a critical building block for synthesizing potent pyrazolo[3,4-d]pyrimidine derivatives, which are widely investigated as targeted kinase inhibitors[3][4]. Specifically, derivatives of this scaffold have demonstrated significant efficacy in inhibiting Fibroblast Growth Factor Receptors (FGFRs) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[4][5].

This application note provides a comprehensive, self-validating methodology for evaluating the anti-proliferative and cytotoxic effects of this compound class using orthogonal cell viability assays. By combining an ATP-dependent luminescence assay (primary screen) with a tetrazolium reduction assay (MTT, secondary validation), researchers can confidently differentiate between true cytotoxicity and transient metabolic inhibition.

Mechanistic Rationale & Assay Selection

The Causality of Kinase Inhibition

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide core acts by competitively binding to the ATP-binding pocket of target kinases[4]. Aberrant activation of FGFR and p38 MAPK signaling is heavily implicated in tumor proliferation, angiogenesis, and evasion of apoptosis[5]. By blocking these pathways, the compound halts cell cycle progression and induces apoptosis in susceptible cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)[3].

Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR RAS RAS / RAF FGFR->RAS p38 p38 MAPK Pathway FGFR->p38 Compound 5-Amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxamide Compound->FGFR Inhibits Compound->p38 Inhibits MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p38->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Suppressed by inhibitor

Kinase inhibition pathway of the pyrazole-4-carboxamide scaffold.

Why Orthogonal Assays?

Relying on a single viability assay can introduce artifacts, especially when testing kinase inhibitors that alter cellular metabolism.

  • ATP-Luminescence (e.g., CellTiter-Glo): Chosen as the primary high-throughput screen. It directly measures intracellular ATP, which correlates linearly with the number of viable cells. It is less prone to metabolic artifacts than dye-reduction assays.

  • MTT Assay: Chosen as a secondary validation. It relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan[3]. If a compound inhibits glycolysis but does not immediately kill the cell, MTT might show a false positive for cell death. Concordance between ATP and MTT assays validates true cytotoxicity.

Experimental Workflows & Protocols

Protocol A: Compound Preparation and Handling

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is an off-white solid with limited aqueous solubility[5].

  • Causality for Solvent Choice: To prevent precipitation and ensure accurate dosing, the compound must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM master stock.

  • Causality for Vehicle Control: DMSO is cytotoxic at high concentrations. The final concentration of DMSO in the cell culture media must never exceed 0.5% (v/v). A vehicle-only control (0.5% DMSO) is mandatory to establish the 100% viability baseline.

Protocol B: High-Throughput Cell Viability Workflow

Workflow Step1 1. Cell Seeding (Log Phase) Step2 2. Compound Treatment Step1->Step2 Step3 3. Incubation (24-72h, 37°C) Step2->Step3 Step4 4. Assay Reagent (MTT / ATP-Glo) Step3->Step4 Step5 5. Readout (Abs/Lum) Step4->Step5 Step6 6. IC50 Calculation Step5->Step6

Standardized 6-step workflow for evaluating compound cytotoxicity.

Step 1: Cell Seeding
  • Harvest target cells (e.g., A549, MCF-7) during the logarithmic growth phase. Rationale: Cells must be actively dividing for anti-proliferative kinase inhibitors to show efficacy.

  • Seed cells into a 96-well opaque-walled plate (for ATP assays) or clear-walled plate (for MTT) at a density of 3,000–5,000 cells/well in 90 µL of complete media.

  • Self-Validating Step: Fill the outer edge wells with 100 µL of sterile PBS. Rationale: This prevents the "edge effect" caused by media evaporation, which artificially concentrates the drug and skews IC₅₀ calculations.

  • Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

Step 2: Compound Treatment (Dose-Response)
  • Prepare a 10-point, 3-fold serial dilution of the compound in complete media. Start at a top concentration of 50 µM.

  • Add 10 µL of the diluted compound to the 90 µL of culture media in each well (1:10 dilution).

  • Include control wells: Media only (Blank), Cells + 0.5% DMSO (Vehicle Control), and Cells + known cytotoxic agent (e.g., Staurosporine, Positive Control).

  • Incubate for 48 to 72 hours. Rationale: Kinase inhibitors often require at least two cell doubling times to manifest measurable anti-proliferative effects.

Step 3: Orthogonal Readouts

Option 1: ATP Luminescence (Primary)

  • Equilibrate the plate and the ATP-Glo reagent to room temperature for 30 minutes. Rationale: Luminescent enzymes are highly temperature-sensitive; uneven temperatures cause well-to-well variation.

  • Add 100 µL of reagent directly to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a microplate reader (integration time: 0.5–1 second/well).

Option 2: MTT Assay (Secondary Validation)[3]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media and add 100 µL of DMSO to solubilize the crystals.

  • Read absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background debris).

Data Presentation & Interpretation

To calculate the IC₅₀ (Half-maximal inhibitory concentration), normalize the raw data against the vehicle control (set to 100% viability) and the blank (set to 0% viability). Plot the log(concentration) versus normalized viability using a 4-parameter logistic (4PL) non-linear regression model.

Based on literature evaluating pyrazolo[3,4-d]pyrimidine derivatives synthesized from the 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold, the following cytotoxicity profiles are generally expected[3][5]:

Cell LineTissue OriginTarget Kinase PathwayAssay TypeExpected IC₅₀ Range (µM)
A549 Lung CarcinomaFGFR / p38 MAPKMTT1.5 – 5.0
MCF-7 Breast AdenocarcinomaFGFR / p38 MAPKATP-Glo2.0 – 8.5
HepG2 Hepatocellular CarcinomaFGFR / p38 MAPKMTT3.0 – 10.0
HUVEC Normal EndotheliumFGFR (Angiogenesis)ATP-Glo> 20.0 (Indicates Selectivity)

Table 1: Anticipated IC₅₀ ranges for highly optimized derivatives of the pyrazole-4-carboxamide scaffold across various cell lines.

Troubleshooting Common Artifacts
  • Compound Precipitation: If the compound precipitates upon addition to the aqueous media, the apparent IC₅₀ will plateau prematurely. Solution: Ensure the intermediate dilutions in media are prepared immediately before addition to the cells, and visually inspect the top concentration wells under a microscope.

  • Discrepancy Between Assays: If the MTT IC₅₀ is significantly lower than the ATP IC₅₀, the compound may be interfering with mitochondrial oxidoreductases without causing immediate cell death. The ATP assay should be treated as the more accurate representation of absolute cell number.

References

  • Source: PubMed Central (PMC)
  • 100061-56-1 (C11H12N4O)
  • CAS 100061-56-1: 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methylphenyl)
  • Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors Source: ResearchGate URL
  • Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Source: BenchChem URL

Sources

Application

Advanced Purification Protocols for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable purification, and analytical validation. Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable purification, and analytical validation.

Introduction & Mechanistic Context

The compound 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a highly valuable building block in medicinal chemistry. It serves as a critical precursor for the synthesis of pyrazolo[3,4-d]pyrimidines—a privileged heterocyclic scaffold widely utilized in the development of potent protein kinase inhibitors for oncology and inflammatory diseases [1].

The synthesis of this intermediate typically involves the condensation of p-tolylhydrazine with an ethoxymethylenemalononitrile (EMMN) derivative, followed by the controlled hydrolysis of the resulting carbonitrile to the carboxamide. However, this synthetic route inherently generates a complex impurity profile. The two nitrogen atoms of the hydrazine intermediate possess different nucleophilicities; while the terminal nitrogen preferentially attacks the electrophilic center to form the desired 5-amino isomer, steric hindrance from the bulky p-tolyl group inevitably leads to the formation of the 3-amino regioisomer . Furthermore, harsh hydrolysis conditions can push the carboxamide to over-hydrolyze into a carboxylic acid .

Achieving >99.5% purity is mandatory for downstream API (Active Pharmaceutical Ingredient) synthesis, as trace regioisomers will propagate through subsequent cyclization steps, creating inseparable kinase inhibitor analogs.

Physicochemical Profiling & Impurity Rationale

To design an effective, self-validating purification system, we must exploit the subtle physicochemical differences between the target molecule and its process impurities.

Table 1: Physicochemical Properties of the Crude Matrix

Compound / ImpurityRole in MatrixEst. pKaRelative PolarityKey Removal Strategy
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Target Product ~14.0 (Amide)ModerateN/A (Retained)
3-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamideRegioisomer~14.0 (Amide)Moderate-HighRecrystallization / Prep-HPLC
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acidHydrolysis Byproduct~4.5 (Acid)HighMild Basic Aqueous Wash (pH 8.5)
4-methylphenylhydrazineUnreacted Starting Material~5.2 (Base)Low-ModerateAcidic Wash / Mother Liquor

Causality Insight: The 5-amino and 3-amino regioisomers have nearly identical molecular weights and functional groups. However, the 5-amino group can engage in distinct intramolecular hydrogen bonding with the adjacent carboxamide carbonyl, altering its 3D conformation and crystal packing energy. This structural nuance makes solvent-antisolvent recrystallization highly effective for bulk separation, while reverse-phase chromatography is required for final polishing.

Purification Decision Tree

The following workflow illustrates the sequential purification strategy, moving from bulk impurity removal via liquid-liquid extraction (LLE) to high-resolution polishing.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / NaHCO3) Crude->LLE Aqueous Aqueous Layer (Carboxylic Acid Impurity) LLE->Aqueous pH 8.5 Organic Organic Layer (Target + Neutral Impurities) LLE->Organic Cryst Recrystallization (EtOH/Water) Organic->Cryst Concentrate MotherLiq Mother Liquor (Regioisomers) Cryst->MotherLiq Filter PureCryst Crystalline Product (>95% Purity) Cryst->PureCryst HPLC Prep-HPLC (Final Polishing) PureCryst->HPLC If Regioisomers Remain Final Ultra-Pure API Grade (>99.5% Purity) HPLC->Final

Figure 1: Purification workflow for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Objective: Depletion of the highly polar carboxylic acid over-hydrolysis byproduct. Causality: By buffering the aqueous phase to pH 8.5, the carboxylic acid impurity (pKa ~4.5) is fully deprotonated into its water-soluble carboxylate salt. The target carboxamide remains neutral and partitions into the organic phase [2].

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel. Note: Gentle heating (40 °C) may be required to achieve full dissolution.

  • Basic Wash: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Agitation & Separation: Vigorously shake the funnel, frequently venting the liberated CO₂ gas. Allow the phases to separate completely.

  • In-Process Control (IPC): Extract a 1 mL aliquot of the aqueous layer and check the pH using indicator paper. It must be ≥ 8.0. If lower, repeat the NaHCO₃ wash.

  • Acidic Wash (Optional): If unreacted p-tolylhydrazine is detected via LC-MS, wash the organic layer with 50 mL of 0.1 M HCl (pH ~3) to protonate and extract the hydrazine.

  • Drying: Wash the organic layer with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Protocol B: Solvent-Antisolvent Recrystallization

Objective: Scalable removal of the 3-amino regioisomer and trace colored impurities. Causality: Ethanol acts as a good solvent at boiling temperatures, disrupting the intermolecular hydrogen bonds of the target. Water acts as the antisolvent. The 5-amino target crystallizes preferentially due to its superior packing efficiency, leaving the more sterically hindered 3-amino isomer trapped in the mother liquor.

  • Solvation: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add absolute Ethanol (approx. 5 mL per gram of crude).

  • Heating: Heat the suspension to reflux (78 °C) under stirring until a clear solution is obtained.

  • Antisolvent Addition: Dropwise, add hot deionized water (approx. 2.5 mL per gram of crude) until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add just enough hot Ethanol (1-2 mL) to clear the turbidity.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature at a slow rate (~0.5 °C/min) to promote the growth of large, pure crystals and prevent impurity occlusion.

  • Isolation: Chill the flask in an ice bath (4 °C) for 2 hours. Filter the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal amount of ice-cold 1:1 EtOH/Water.

  • IPC: Analyze the mother liquor via TLC (Eluent: 10% MeOH in DCM). A heavy spot corresponding to the 3-amino isomer should be visible, confirming successful exclusion from the crystal lattice.

Protocol C: Preparative Reverse-Phase HPLC (Final Polishing)

Objective: Achieve >99.5% API-grade purity by resolving trace regioisomers. Causality: The C18 stationary phase interacts with the hydrophobic p-tolyl ring. Because the 3-amino and 5-amino groups alter the overall dipole moment and the solvent-accessible surface area of the molecule, they exhibit distinct retention times under a slow gradient.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 250 mm).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water (Buffer ensures sharp peak shapes by suppressing silanol ionization).

    • Phase B: MS-grade Acetonitrile.

  • Gradient Method:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts)

    • 2-20 min: Linear gradient from 10% B to 60% B.

    • 20-25 min: 100% B (Column wash).

  • Detection: Set the UV detector to 254 nm (optimal for the conjugated pyrazole-aryl system).

  • Fraction Collection: The target 5-amino isomer typically elutes after the 3-amino isomer due to stronger hydrophobic retention. Pool the pure fractions and lyophilize to obtain the final ultra-pure compound.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews.[Link]

  • Purification of Laboratory Chemicals (Eighth Edition). Elsevier.[Link]

Method

mass spectrometry fragmentation of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Introduction & Scientific Rationale The 5-amino-1-arylpyrazole-4-carboxamide scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Introduction & Scientific Rationale

The 5-amino-1-arylpyrazole-4-carboxamide scaffold is a highly privileged structure in modern drug discovery. It serves as a critical pharmacophore and synthetic intermediate for pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors, as well as novel succinate dehydrogenase (SDH) inhibitors used in agricultural and pharmaceutical applications .

Understanding the gas-phase fragmentation behavior of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (Exact Mass: 216.1011 Da) is essential for pharmacokinetic profiling, metabolite identification, and tracking degradation impurities. As demonstrated in recent stability studies of related pyrazole-carboxamide drugs like pirtobrutinib , establishing a definitive LC-MS/MS fragmentation fingerprint allows analytical scientists to confidently distinguish the active pharmaceutical ingredient (API) from its isobaric degradants.

Experimental Design & Causality

To achieve a highly reliable structural characterization, the experimental design must be rooted in physical chemistry principles:

  • Ionization Strategy (ESI+) : The presence of the primary amine and the electron-rich pyrazole ring makes this molecule highly basic. Electrospray Ionization in positive mode (ESI+) is selected because these nitrogen atoms readily accept protons in acidic diluents, ensuring maximum ion yield.

  • Mass Analyzer (Orbitrap or Q-TOF) : Sub-ppm mass accuracy is non-negotiable. High-Resolution Accurate-Mass (HRAM) spectrometry is required to definitively assign elemental compositions to fragments, eliminating false positives from background matrix interference .

  • Stepped Higher-Energy Collisional Dissociation (HCD) : The pyrazole core is highly aromatic and resistant to fragmentation. While peripheral groups (like the carboxamide) cleave at low Normalized Collision Energies (NCE 15–20%), the deep skeletal cleavage required to generate the diagnostic p-tolyl ion requires higher energy (NCE 35–45%). Using a stepped NCE approach (15, 30, 45%) aggregates both fragile and stable fragments into a single, comprehensive MS/MS spectrum.

Self-Validating Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) and strict isolation windows, the method guarantees that the resulting spectra are exclusively derived from the target precursor.

Step 1: System Suitability & Calibration

  • Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that mass accuracy is < 2 ppm across the 50–2000 m/z range.

  • Inject a solvent blank (Methanol/Water 50:50 with 0.1% Formic Acid) to establish a baseline and confirm the absence of carryover at the target m/z.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Methanol (50:50, v/v). Causality: Formic acid acts as the proton source, driving the equilibrium toward the [M+H]+ state prior to droplet desolvation.

Step 3: LC-MS/MS Acquisition Parameters

  • Flow Rate : 0.3 mL/min (direct injection or short C18 column).

  • Source Parameters : Spray voltage at 3.5 kV; Capillary temperature at 275 °C.

  • Precursor Isolation : Set the quadrupole isolation window strictly to 1.0 m/z centered at m/z 217.1089. Causality: A narrow window prevents the co-isolation of M+1 isotopic impurities, ensuring clean fragmentation kinetics.

  • Fragmentation : Apply stepped HCD at NCE 15%, 30%, and 45%.

G A Sample Prep (1 µg/mL) B ESI Ionization (Positive Mode) A->B C Precursor Selection (m/z 217.1) B->C D HCD Fragmentation (NCE 15-45%) C->D E High-Res MS/MS (Orbitrap/QTOF) D->E

LC-MS/MS Workflow for structural characterization.

Results & Discussion: Fragmentation Mechanisms

Upon HCD fragmentation, the [M+H]+ precursor at m/z 217.1089 undergoes highly predictable, stepwise dissociation. The quantitative data for the diagnostic product ions are summarized in Table 1 .

Table 1: HRAM MS/MS Fragmentation Data for [M+H]+ (m/z 217.1089)

Fragment IonElemental CompositionExact Mass (m/z)Mass Error (ppm)Relative AbundanceProposed Mechanism
Precursor [C11H13N4O]+217.1089< 1.015%Protonated intact molecule
Fragment 1 [C11H10N3O]+200.0824< 1.5100% (Base)Loss of Ammonia (-17 Da)
Fragment 2 [C11H11N4]+199.0984< 1.545%Loss of Water (-18 Da)
Fragment 3 [C10H11N3]+173.0953< 2.030%Loss of Carboxamide (-44 Da)
Fragment 4 [C7H7]+91.0548< 2.085%N-Aryl Cleavage (p-Tolyl cation)
Mechanistic Pathway Analysis
  • Primary Exocyclic Cleavage : The 4-carboxamide group is the most thermodynamically labile moiety on the pyrazole ring. Protonation at the carboxamide oxygen or the adjacent amino group facilitates the rapid expulsion of ammonia (NH3, -17 Da) to form a stable acylium ion at m/z 200.0824. Alternatively, dehydration (H2O, -18 Da) yields a nitrile derivative at m/z 199.0984. Similar primary losses are a hallmark of pyrazole-4-carboxamide antitumor agents .

  • Secondary Skeletal Cleavage : At higher collision energies, the N1-aryl bond breaks. Because the 4-methylphenyl group can stabilize a positive charge through resonance, it forms the highly abundant p-tolyl cation (m/z 91.0548). The presence of this specific ion at m/z 91 is the ultimate self-validating marker that confirms the identity of the N1 substituent, distinguishing it from other aryl derivatives (e.g., an unsubstituted phenyl ring would yield m/z 77).

G M [M+H]+ m/z 217.108 F1 [M+H - NH3]+ m/z 200.082 M->F1 - NH3 (-17 Da) F2 [M+H - H2O]+ m/z 199.098 M->F2 - H2O (-18 Da) F3 [M+H - CONH2]+ m/z 173.095 M->F3 - CONH2 (-44 Da) F4 [p-Tolyl]+ m/z 91.055 M->F4 N-Aryl Cleavage F2->F3 - CN (-26 Da)

Proposed ESI-MS/MS fragmentation pathway for the target compound.

References

  • Title : Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title : LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

  • Title : 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide (Spectral Information & Mass Spectrometry) Source : PubChem (National Library of Medicine) URL :[Link]

  • Title : Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source : Molecules (MDPI) URL :[Link]

Application

Title: Application Notes &amp; Protocols: Formulation Strategies for Substituted Pyrazole Carboxamides, Featuring 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

An Application Note from the Senior Formulation Science Group **Abstract Substituted pyrazole carboxamides represent a vital scaffold in modern medicinal chemistry, with numerous derivatives being investigated as potent...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Formulation Science Group

**Abstract

Substituted pyrazole carboxamides represent a vital scaffold in modern medicinal chemistry, with numerous derivatives being investigated as potent therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] A frequent and significant challenge in the development of these molecules is their inherently low aqueous solubility, which can lead to poor bioavailability and hinder clinical translation. This guide provides a comprehensive framework for researchers and drug development professionals to devise robust formulation strategies for this class of compounds. Using 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide as a representative case study, we detail critical pre-formulation assessments, advanced formulation protocols, and essential analytical quality control methods. The protocols herein are designed to be self-validating, with a focus on explaining the scientific rationale behind experimental choices to empower effective and efficient product development.

Introduction: The Challenge of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a cornerstone of many biologically active compounds, valued for its unique structural and electronic properties.[1] Derivatives of 5-amino-1H-pyrazole-4-carboxamide, for instance, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in various cancers.[2] However, the planar, aromatic, and often crystalline nature of these molecules typically results in high lattice energy and low aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3]

This poor solubility presents a primary obstacle to achieving adequate systemic exposure after oral administration. The rate-limiting step for absorption becomes the dissolution of the drug in the gastrointestinal fluids. Therefore, overcoming this solubility barrier is paramount. This document outlines a systematic approach, from initial characterization to the development of advanced dosage forms, to unlock the therapeutic potential of these promising molecules.

Part 1: Critical Pre-Formulation Assessment

A thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API) is the foundation of any successful formulation strategy. These initial studies guide the selection of the most appropriate technologies and excipients.

Physicochemical Property Profiling

For a novel pyrazole carboxamide like our subject compound, key parameters must be determined. While experimental data for the specific molecule 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is scarce, we can infer expected properties from the closely related analogue, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide.[4]

Table 1: Physicochemical Properties of a Representative Pyrazole Carboxamide

Property Value (for 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) Significance for Formulation
Molecular Formula C₁₀H₁₀N₄O Influences molecular weight and polarity.
Molecular Weight 202.21 g/mol Affects diffusion and permeability.
Melting Point 169-172 °C[4] High MP suggests strong crystal lattice energy, correlating with low solubility.
LogP (Predicted) ~1.5 - 2.5 Indicates lipophilicity; values in this range are suitable for oral absorption but require solubility enhancement.
pKa (Predicted) ~15.0 (amide proton), ~2-3 (amino group)[4] Identifies ionizable groups. The basic amino group offers a potential handle for salt formation or pH-dependent solubilization.
Aqueous Solubility Very low (predicted) The primary challenge to address.

| Solvent Solubility | Soluble in DMSO, Methanol[4] | Informs solvent selection for analytical methods and solvent-based formulation processes (e.g., spray drying). |

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of the API as a function of pH to identify potential for pH-mediated solubilization.

Methodology:

  • Prepare a series of buffers (e.g., 0.1N HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4) representing physiological conditions.

  • Add an excess amount of the pyrazole carboxamide powder to a known volume of each buffer in separate glass vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material does not adsorb the compound).

  • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.

  • Plot solubility (µg/mL) versus pH. An increase in solubility at low pH would confirm the ionizable nature of the basic amino group.

Experimental Protocol: Solid-State Characterization

Objective: To identify the crystalline form (polymorphism), thermal properties, and amorphous potential of the API.

Methodology:

  • Differential Scanning Calorimetry (DSC): Heat a small sample (2-5 mg) of the API at a controlled rate (e.g., 10°C/min). The resulting thermogram will show a sharp endotherm at the melting point, confirming crystallinity. The glass transition (Tg) of any amorphous content may also be observed.

  • Thermogravimetric Analysis (TGA): Heat the sample to determine the temperature at which it begins to degrade. This is critical for heat-based formulation methods like hot-melt extrusion.

  • Powder X-Ray Diffraction (PXRD): Analyze the API powder to obtain a diffraction pattern. Sharp peaks are characteristic of crystalline material, while a broad halo indicates an amorphous state. This technique is the gold standard for identifying polymorphs.

Part 2: Formulation Development Strategies & Protocols

Based on the pre-formulation data, which will likely confirm low aqueous solubility, several strategies can be employed. The choice depends on the stage of development, the desired dosage form, and the required dose.

Formulation_Workflow cluster_preform Pre-Formulation cluster_form_dev Formulation Development cluster_advanced Advanced Strategies cluster_qc Characterization & QC API API Substance PhysChem Physicochemical Characterization (Solubility, pKa, LogP) API->PhysChem SolidState Solid-State Analysis (DSC, TGA, PXRD) API->SolidState Early Early-Stage Vehicles (Co-solvents, Cyclodextrins) PhysChem->Early Advanced Advanced Formulations PhysChem->Advanced SolidState->Early SolidState->Advanced ASD Amorphous Solid Dispersions (ASDs) Advanced->ASD LBDDS Lipid-Based Systems (SEDDS/SMEDDS) Advanced->LBDDS Salt Salt Formation Advanced->Salt Dissolution In Vitro Dissolution ASD->Dissolution LBDDS->Dissolution Salt->Dissolution Stability Stability Testing Dissolution->Stability caption Fig 1. Overall Formulation Development Workflow.

Caption: Fig 1. Overall Formulation Development Workflow.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Causality: For poorly soluble crystalline compounds, the high energy required to break the crystal lattice is a major barrier to dissolution. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, this barrier is overcome.[5] The polymer serves to stabilize the amorphous drug, preventing recrystallization during storage and dissolution.[6] This is one of the most powerful and widely used techniques for enhancing the bioavailability of BCS Class II/IV drugs.[3][5]

Protocol: ASD Formulation via Spray Drying

Objective: To prepare an amorphous solid dispersion of the pyrazole carboxamide with a suitable polymer carrier to enhance its dissolution rate.

Materials:

  • 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (API)

  • Polymer carrier (e.g., HPMCAS, Soluplus®, PVP/VA 64)[5][7]

  • Solvent system (e.g., Dichloromethane/Methanol, Acetone)

Methodology:

  • Solution Preparation: Dissolve both the API and the polymer carrier in the selected solvent system. A common starting point is a 20% drug loading (API:Polymer ratio of 1:4 w/w). The total solids concentration should typically be between 2-10% (w/v).

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters.

    • Inlet Temperature: High enough to evaporate the solvent but below the degradation temperature of the API (determined by TGA).

    • Atomization Gas Flow: Adjusted to achieve a fine droplet size.

    • Solution Feed Rate: Controlled to maintain the target outlet temperature.

  • Drying Process: Pump the API-polymer solution into the spray dryer. The solvent rapidly evaporates from the atomized droplets, forming a solid powder where the API is molecularly dispersed within the polymer.

  • Powder Collection: Collect the resulting powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the API in the final ASD product using PXRD (absence of crystalline peaks) and DSC (presence of a single Tg).

ASD_Process cluster_prep Solution Preparation cluster_drying Spray Drying cluster_post Post-Processing API API Solution API-Polymer Solution API->Solution Polymer Polymer (e.g., HPMCAS) Polymer->Solution Solvent Solvent Solvent->Solution SprayDryer Spray Dryer (Atomization & Evaporation) Solution->SprayDryer Powder ASD Powder SprayDryer->Powder Vacuum Vacuum Drying (Residual Solvent Removal) Powder->Vacuum Final Final ASD Product Vacuum->Final caption Fig 2. Workflow for ASD preparation via Spray Drying.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Welcome to the technical support center for the synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The pyrazole scaffold is a critical pharmacophore in medicinal chemistry, and efficient synthesis of its derivatives is paramount for advancing drug discovery programs.[1][2] This resource aims to deliver expert insights and practical solutions to common challenges encountered during this synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Overall Yield

Question: My final yield of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is consistently low. What are the most likely causes and how can I improve it?

Answer: Low overall yield in this multi-step synthesis can stem from several factors, primarily related to the initial pyrazole ring formation and the subsequent nitrile hydrolysis. Let's break down the potential issues and solutions for each critical phase.

A. Inefficient Pyrazole Ring Formation

The most common route to the pyrazole core involves the condensation of a hydrazine with a β-ketonitrile or a related precursor.[3]

Possible Causes & Explanations:

  • Suboptimal Reaction Conditions: The cyclization reaction is sensitive to solvent, temperature, and reaction time. For instance, using ethanol or 2,2,2-trifluoroethanol (TFE) as a solvent at reflux is often effective for the reaction between (ethoxymethylene)malononitrile and aryl hydrazines.[4] Insufficient temperature or time can lead to incomplete reaction.[5]

  • Incorrect Stoichiometry: An improper ratio of reactants can leave starting materials unconsumed, reducing the theoretical maximum yield. A slight excess of one reagent might be beneficial in some cases.[5]

  • Presence of Regioisomers: With unsymmetrical starting materials, the formation of undesired regioisomers is a common problem that complicates purification and lowers the yield of the target compound.[5] However, for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile, high regioselectivity for the 5-amino isomer is typically observed.[4]

Solutions & Protocols:

  • Optimize Reaction Parameters:

    • Solvent Screening: If experiencing low yields, consider screening solvents such as ethanol, methanol, and TFE to find the optimal medium for your specific substrates.[4]

    • Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Protocol: Optimized Pyrazole Formation

    • In a round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.

    • Add 4-methylphenylhydrazine (1.0-1.1 eq).

    • Reflux the mixture and monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

B. Incomplete Nitrile Hydrolysis

The conversion of the 4-carbonitrile group to the 4-carboxamide is a critical step that can be challenging.

Possible Causes & Explanations:

  • Harsh Hydrolysis Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. However, harsh conditions can lead to the formation of the corresponding carboxylic acid as a byproduct or degradation of the pyrazole ring.

  • Variable Yields with Peroxide: The use of hydrogen peroxide with a base is a common method, but yields can be highly variable (reported as 15-75%).[6]

Solutions & Protocols:

  • Controlled Hydrolysis:

    • Acid-Catalyzed Hydrolysis: A common and often reliable method involves heating the nitrile in a strong acid like concentrated sulfuric acid.

    • Base-Catalyzed Peroxide Hydrolysis: This method can be effective but requires careful control of temperature and reagent addition to minimize side reactions.

  • Protocol: Acid-Catalyzed Nitrile Hydrolysis

    • Carefully add 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile to concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture slowly onto crushed ice.

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallization from a suitable solvent like acetone-hexane can be performed for further purification.[1]

Issue 2: Impurity Formation

Question: My final product is contaminated with byproducts that are difficult to remove. What are these impurities and how can I prevent their formation?

Answer: Impurities can arise from side reactions, incomplete reactions, or degradation of starting materials or products.

Common Impurities & Their Sources:

  • Colored Impurities: Yellow or red hues in the reaction mixture often result from side reactions involving the hydrazine starting material.[5]

  • Unreacted Starting Materials: Insufficient reaction time or temperature can leave unreacted 1,3-dicarbonyl compounds or hydrazine in the crude product.[5]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can lead to the formation of pyrazoline byproducts.[5]

Prevention & Purification Strategies:

  • Charcoal Treatment: For colored impurities, adding activated charcoal to a solution of the crude product, followed by filtration, can effectively decolorize the solution.[5]

  • Acidic Wash: Unreacted hydrazine can be removed during the workup by washing the organic layer with a dilute acid solution (e.g., 1 M HCl), which converts the basic hydrazine into a water-soluble salt.[5]

  • Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and other byproducts.

  • Recrystallization: This is an effective final purification step to obtain a high-purity product.[1]

Issue 3: Reaction Stalls or Fails to Initiate

Question: My pyrazole synthesis reaction is not proceeding. What could be the issue?

Answer: A stalled reaction can be frustrating, but it's often due to a few key factors.

Possible Causes & Explanations:

  • Poor Quality Reagents: Hydrazine derivatives can degrade over time. Ensure the purity of your starting materials.

  • Catalyst Deactivation: If a catalyst is used, it may have become deactivated.

  • Insufficient Activation Energy: The reaction may require a higher temperature to overcome the activation energy barrier.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified reagents.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation by TLC.

  • Consider a Catalyst: While many pyrazole syntheses proceed without a catalyst, some can be accelerated with an acid or base catalyst.[7] For instance, the use of a base catalyst can favor the formation of 5-aminopyrazole derivatives over 4-cyanopyrazole derivatives when starting from certain precursors.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 5-amino-1-aryl-1H-pyrazole-4-carboxamides?

A1: The two main strategies are a two-step synthesis via a nitrile intermediate and a one-pot, three-component reaction.[1] The two-step method is more traditional and involves the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, followed by hydrolysis to the carboxamide.[1] The one-pot synthesis offers greater efficiency by combining multiple steps.[1]

Q2: How does the choice of base affect the regioselectivity in pyrazole synthesis?

A2: In certain synthetic pathways, the choice of an acid or base catalyst can significantly influence the regiochemical outcome. For example, in the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine, an acidic medium favors the formation of 4-cyano pyrazole, while a basic medium selectively yields the 5-amino pyrazole.[7]

Q3: Are there alternative methods to the traditional nitrile hydrolysis?

A3: Yes, to circumvent the often-variable yields of nitrile hydrolysis, an alternative approach involves incorporating the carboxamide functionality into the acyclic precursor before the pyrazole ring formation.[6]

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Microwave-assisted synthesis can be a valuable tool for accelerating pyrazole formation and improving yields in some cases.[8][9] It often allows for shorter reaction times and can lead to cleaner reactions.

III. Experimental Protocols & Data

Comparative Data of Synthetic Routes
Synthetic RouteKey StepsTypical YieldAdvantagesDisadvantages
Two-Step Synthesis 1. Nitrile Formation2. Nitrile Hydrolysis60-80% (overall)Well-documented, reliableMulti-step, potentially variable hydrolysis yield[6]
One-Pot Synthesis Three-component reactionPotentially >85%High efficiency, green chemistry principlesMay require more optimization for specific substrates
Detailed Protocol: Two-Step Synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Step 1: Synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in ethanol (20 mL), add 4-methylphenylhydrazine (1.22 g, 10 mmol).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the nitrile intermediate.

Step 2: Hydrolysis to 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

  • Add the dried nitrile intermediate (2.12 g, 10 mmol) portion-wise to concentrated sulfuric acid (10 mL) while maintaining the temperature below 20°C in an ice bath.

  • Stir the mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Neutralize the resulting solution with aqueous ammonia until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol or acetone-hexane) to obtain the pure product.[1]

IV. Visualized Workflows and Mechanisms

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Step1 Analyze Pyrazole Formation Step Start->Check_Step1 Check_Step2 Analyze Nitrile Hydrolysis Step Start->Check_Step2 Incomplete_Rxn Incomplete Reaction? Check_Step1->Incomplete_Rxn Side_Rxn Side Reactions? Check_Step1->Side_Rxn Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Step2->Incomplete_Hydrolysis Degradation Product Degradation? Check_Step2->Degradation Optimize_Cond Optimize Temp/Time Incomplete_Rxn->Optimize_Cond Yes Adjust_Stoich Adjust Stoichiometry Incomplete_Rxn->Adjust_Stoich Yes Purify_Reagents Purify Reagents Side_Rxn->Purify_Reagents Yes Modify_Hydrolysis Modify Hydrolysis Method (e.g., milder conditions) Incomplete_Hydrolysis->Modify_Hydrolysis Yes Control_Temp Control Temperature Degradation->Control_Temp Yes

Caption: A decision tree for troubleshooting low product yield.

General Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitrile Hydrolysis A (Ethoxymethylene)malononitrile C 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carbonitrile A->C Condensation/ Cyclization B 4-Methylphenylhydrazine B->C Condensation/ Cyclization D 5-Amino-1-(4-methylphenyl)-1H- pyrazole-4-carboxamide C->D H₂SO₄ or H₂O₂/Base

Caption: The two-step synthesis of the target compound.

V. References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Retrieved from

  • Boger, D. L., & Brotherton-Pleiss, C. E. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 14(15), 3858–3860. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters, 8, 867-882. Retrieved from

  • ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link]

  • Hrubá, K., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4791. Retrieved from [Link]

  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • El-Faham, A., et al. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Chemistry, 15(1), 3298-3316. Retrieved from

  • Singh, S. K., & Singh, P. P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 233-283. Retrieved from [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1049. Retrieved from [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3630. Retrieved from [Link]

  • Singh, S. K., & Singh, P. P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 233-283. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Choi, R., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 3(11), 826–834. Retrieved from [Link]

  • Nayak, S. G., Poojary, B., & Kamat, V. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Archiv der Pharmazie, 353(12), e2000103. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues with 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in DMSO

Technical Support Center: 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Welcome to the dedicated technical support guide for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. This resource is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Welcome to the dedicated technical support guide for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Part 1: Foundational Understanding: Why Solubility Issues Occur

Before troubleshooting, it's crucial to understand the underlying chemical principles governing the solubility of this specific pyrazole derivative.

Q1: What intrinsic properties of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide contribute to its challenging solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics, as well as strong intermolecular forces.[1]

  • Molecular Structure: The molecule contains a substituted pyrazole ring, a carboxamide group, an amino group, and a methylphenyl (tolyl) group. The pyrazole ring itself can contribute to low solubility due to its aromaticity.[1]

  • Intermolecular Forces: The presence of both amino (-NH₂) and amide (-CONH₂) groups allows for extensive hydrogen bonding between molecules in the solid state. These strong intermolecular interactions create a stable crystal lattice structure that requires significant energy to break apart for the solvent to solvate individual molecules.[2]

  • Polarity Balance: While the amino and amide groups are polar, the tolyl and pyrazole rings are largely non-polar. This mixed character requires a solvent that can effectively interact with both parts of the molecule. DMSO, as a polar aprotic solvent, is generally effective at this, but the high crystal lattice energy can still pose a significant barrier.[3][4]

Part 2: Troubleshooting Guide for Dissolution in DMSO

Encountering solubility issues is a common challenge. This section provides a logical workflow to diagnose and resolve these problems.

Q2: I am having difficulty dissolving the powdered compound in DMSO at my target concentration. What is the first thing I should check?

A2: The first and most critical factor to verify is the quality of your DMSO.

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of non-polar compounds and can promote precipitation.[5] Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.

  • Compound Purity: Impurities in the compound itself can sometimes enhance or hinder solubility.[5] Ensure you are using a high-purity grade of the compound.

Q3: My compound won't dissolve in high-quality DMSO at room temperature. What systematic steps can I take to improve solubility?

A3: A systematic approach involving energy input and co-solvents is the most effective strategy. The following workflow diagram outlines the recommended steps.

G start Start: Compound does not dissolve in DMSO at room temperature check_dmso Q: Is your DMSO anhydrous and high-purity? start->check_dmso vortex Action: Vortex vigorously for 2-5 minutes check_dmso->vortex  Yes new_dmso Action: Use fresh, anhydrous DMSO. check_dmso->new_dmso No sonicate Action: Sonicate in a water bath (Protocol 1) vortex->sonicate heat Action: Gentle warming (37-50°C) (Protocol 2) sonicate->heat reassess Q: Is the compound fully dissolved? heat->reassess success Success: Compound Dissolved. Store properly (Protocol 4). reassess->success Yes failure Problem Persists: Consider lowering concentration or using co-solvents (FAQ Q7). reassess->failure No new_dmso->start Retry

Caption: Troubleshooting workflow for dissolving the compound in DMSO.

Part 3: Detailed Experimental Protocols

This section provides step-by-step instructions for the key techniques mentioned in the troubleshooting guide.

Q4: Can you provide a detailed protocol for using sonication to aid dissolution?

A4: Certainly. Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—which physically breaks apart compound aggregates and enhances solvent interaction.[6][7]

Protocol 1: Dissolution using Sonication
  • Preparation: Weigh the desired mass of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Initial Mixing: Cap the vial securely and vortex for 1-2 minutes to wet the powder and break up large clumps.

  • Sonication: Place the vial in a water bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level within the vial.

  • Operation: Sonicate for 10-15 minute intervals.[7] After each interval, remove the vial and visually inspect for remaining solid particles. Vortex for 30 seconds between sonication cycles.

  • Temperature Check: Note that sonication can generate heat.[7] If your compound is known to be heat-sensitive, use a sonicator with a cooling function or perform sonication in shorter bursts (5 minutes) followed by a cooling period.

  • Completion: Repeat until the solution is completely clear. A fully dissolved solution should have no visible particulates.

Q5: What is the recommended protocol for safely heating a sample to improve solubility?

A5: Applying thermal energy can effectively overcome the crystal lattice energy of the compound, often increasing solubility.[1] However, it must be done cautiously to avoid compound degradation.[6] DMSO itself is stable at lower temperatures but can begin to decompose near its boiling point (189°C), a process that can be accelerated by the presence of acids or bases.[8][9]

Protocol 2: Dissolution using Gentle Warming
  • Preparation: Prepare the compound and DMSO mixture in a securely capped vial as described in Protocol 1 (steps 1-3).

  • Heating: Place the vial in a water bath, heating block, or incubator set to a controlled temperature between 37°C and 50°C. Do not exceed 60°C without prior stability data for your specific compound.

  • Agitation: While heating, agitate the sample intermittently by vortexing every 5-10 minutes. This ensures even heat distribution and promotes dissolution.

  • Duration: Continue this process for 20-30 minutes or until the compound is fully dissolved.[7]

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe carefully to ensure the compound does not precipitate out of the solution upon cooling (a sign of supersaturation). If it does, you may have exceeded its thermodynamic solubility limit at room temperature.

Q6: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous cell culture media or buffer. How do I prevent this?

A6: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.

Protocol 3: Preparing Aqueous Working Solutions
  • Intermediate Dilution: Perform an intermediate dilution step. Instead of diluting your 100% DMSO stock directly into the final aqueous buffer, first dilute it into a solution containing a mixture of your buffer and DMSO. For example, prepare a 2X or 5X final concentration in a 50:50 mix of buffer and DMSO.

  • Final Dilution: Add this intermediate dilution to the final volume of aqueous buffer slowly, while vortexing or stirring gently. This gradual change in solvent polarity can help keep the compound in solution.

  • Concentration Limit: Be aware of the final DMSO concentration in your assay. Most cell-based assays require the final DMSO concentration to be below 0.5%, and often below 0.1%, to avoid solvent-induced cytotoxicity or artifacts.[6][7] This will constrain the maximum achievable concentration of your compound in the final working solution.

Assay TypeRecommended Final DMSO ConcentrationRationale
Cell-Based Assays (Standard) 0.1% - 0.5%Minimizes cytotoxicity and off-target effects.[6]
High-Throughput Screening (HTS) 0.1% - 1.0%Higher throughput may necessitate slightly higher concentrations, but must be validated.[6]
Biochemical/Enzyme Assays < 2%Less sensitive to solvent effects, but protein stability should be confirmed.
In Vivo Animal Studies ≤ 2%Higher concentrations can cause significant toxicity.[6]
Protocol 4: Proper Storage of DMSO Stock Solutions
  • Aliquoting: Aliquot your main stock solution into smaller, single-use volumes in tightly sealed vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture absorption from the air.[5][6]

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[6]

  • Thawing: When ready to use, thaw an aliquot quickly at room temperature and use it immediately. Do not re-freeze a thawed aliquot. Discard any unused portion of the thawed aliquot to maintain the integrity of your future experiments.

Part 4: Frequently Asked Questions (FAQs)

Q7: I've tried heating and sonication, but I still can't reach my desired concentration. What are my other options?

A7: If physical methods are insufficient, you may need to consider chemical modifications or co-solvents.

  • Lower the Concentration: The most straightforward solution is to work at a lower stock concentration that is within the compound's solubility limit.

  • pH Adjustment: The 5-amino group on the pyrazole ring is basic and can be protonated.[1] In some cases, adding a very small, carefully controlled amount of a weak acid to your DMSO stock before aqueous dilution might increase the solubility of the resulting salt form. However, this is an advanced technique that can alter your compound and affect your assay, and it must be carefully validated.

  • Use of Co-solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG 400) can sometimes be used in combination with DMSO to create a more potent solvent system.[2][10] The use of any co-solvent must be thoroughly tested for compatibility with your specific assay.

Q8: Can I use a magnetic stirrer to dissolve my compound?

A8: While a magnetic stirrer can be used, it is generally less effective than vortexing and sonication for initially breaking up the solid crystal lattice of a poorly soluble compound. It is more suitable for keeping a compound in solution once it has been dissolved or for very slow dissolution processes. For preparing high-concentration stock solutions, more energetic methods are recommended.

Q9: How long can I store my compound in DMSO at room temperature on the bench?

A9: It is strongly advised not to store DMSO solutions at room temperature for extended periods. Studies have shown that significant compound degradation can occur. One study found that after 1 year in DMSO at room temperature, only 52% of compounds were likely to be observed in their original state.[11] For best results, prepare fresh dilutions from a frozen aliquot for each experiment.[5]

References

  • BenchChem Technical Support Team. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Kelly, M. (2006). Samples in DMSO: What an end user needs to know.
  • Kozikowski, B. A., et al. (2006). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Wikipedia. [Link]

  • DeGoricia, A. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • BenchChem. (2025). Physical and chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. BenchChem.
  • Semion, S., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development. [Link]

  • Gaylord Chemical Company, L.L.C. (Date unknown). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • University of British Columbia. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. It offers troubleshooting advice and frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during chromatographic analysis, with a focus on mobile phase optimization.

Introduction

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a trisubstituted pyrazole carboxamide derivative. The analysis of such compounds by High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), is a standard approach. However, achieving optimal separation, peak shape, and sensitivity requires careful consideration of the mobile phase composition. The presence of an amino group and a carboxamide group on the pyrazole ring, along with the aromatic phenyl group, imparts specific chemical properties that influence its chromatographic behavior. This guide will walk you through a logical, science-backed approach to mobile phase optimization for this and structurally related molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, where the latter half of the peak is broader than the front (tailing).

  • Asymmetrical peaks, where the front half of the peak is broader than the latter half (fronting).

Causality and Solutions:

Peak tailing is a common issue when analyzing basic compounds like 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide on silica-based reversed-phase columns. The primary cause is often secondary interactions between the basic analyte and residual silanol groups on the stationary phase.[1][2]

G

Caption: Troubleshooting workflow for poor peak shape.

Detailed Solutions:

  • Mobile Phase pH Adjustment (Ion Suppression): The amino group on the pyrazole ring is basic and can become protonated at acidic pH. To minimize secondary interactions and improve peak shape, it's often beneficial to work at a pH that ensures the analyte is in a single, non-ionized state.[3][4][5] For a basic compound, this means increasing the pH. However, silica-based columns have limited pH stability (typically pH 2-8). A common strategy is to suppress the ionization of the silanol groups by operating at a low pH (e.g., pH 2.5-3.5) with a suitable buffer.[6] This protonates the silanols, reducing their ability to interact with the protonated amine.

    • Protocol: Prepare a mobile phase containing a buffer such as 10-20 mM phosphate or acetate, and adjust the pH to be at least 2 pH units away from the analyte's pKa.[5]

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7][8] They possess different selectivities. For aromatic compounds like this pyrazole derivative, methanol can sometimes offer better peak shapes due to its ability to engage in hydrogen bonding, which can mask some of the active sites on the stationary phase.[2]

  • Use of Additives: Small amounts of additives can significantly improve peak shape.

    • Trifluoroacetic Acid (TFA): A common additive at low concentrations (0.05-0.1%) that acts as an ion-pairing agent and can improve the peak shape of basic compounds.[9]

    • Formic Acid: Another common additive (0.1%) that provides a low pH and is compatible with mass spectrometry (MS) detection.[9]

  • Column Choice: Consider using a column with a different stationary phase chemistry. A phenyl-hexyl column, for instance, can provide alternative selectivity through π-π interactions with the aromatic rings of the analyte.[1]

Peak fronting is less common but can occur if the sample is dissolved in a solvent that is much stronger than the mobile phase or if the column is overloaded.[10]

  • Solution: Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent. If overloading is suspected, reduce the injection volume or the concentration of the sample.

Issue 2: Insufficient Resolution or Co-elution of Impurities

Symptoms:

  • Peaks of interest are not baseline separated from each other or from impurities.

  • Shoulders on the main peak, indicating the presence of a closely eluting compound.

Causality and Solutions:

Resolution is a function of column efficiency, selectivity, and retention factor. The mobile phase composition is a powerful tool for manipulating selectivity.[11]

G

Caption: Strategies for improving chromatographic resolution.

Detailed Solutions:

ParameterActionRationale
Organic Modifier Percentage Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).This will increase the retention time of all components, potentially providing more time for separation to occur. A general rule is that a 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[9]
Organic Modifier Type Switch between acetonitrile and methanol.These solvents have different selectivities. Acetonitrile is aprotic, while methanol is a protic solvent and can engage in hydrogen bonding, which can alter the elution order of compounds.[2]
Mobile Phase pH Systematically vary the pH of the aqueous portion of the mobile phase.The ionization state of your analyte and any ionizable impurities will change with pH, which can dramatically alter their retention and selectivity.[3][11]
Gradient Elution Implement a gradient elution program.A shallow gradient can improve the separation of closely eluting peaks.[7] This involves starting with a lower percentage of the organic modifier and gradually increasing it over the course of the run.

Experimental Protocol: Mobile Phase Scouting for Improved Resolution

  • Initial Conditions: Start with a C18 column and a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.

  • Solvent Strength: Run isocratic separations with varying acetonitrile concentrations (e.g., 40%, 50%, 60%) to find the optimal retention window (ideally, a retention factor, k, between 2 and 10).[9]

  • Solvent Type: Repeat the most promising isocratic run from step 2, but replace acetonitrile with methanol. Compare the selectivity.

  • pH Screening: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7, using appropriate buffers) and re-evaluate the separation. Be mindful of the column's pH stability.

  • Gradient Optimization: If co-elution persists, develop a gradient method. Start with a broad gradient (e.g., 10-90% acetonitrile over 20 minutes) to determine the approximate elution composition. Then, create a shallower gradient around that composition to improve resolution.

Issue 3: Irreproducible Retention Times

Symptoms:

  • The retention time of the main peak shifts between injections or between different days.

Causality and Solutions:

Inconsistent retention times are often due to a lack of control over the experimental conditions.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, small variations in pH can lead to significant changes in retention time.[9][12]

    • Solution: Always use a buffer in your mobile phase to maintain a stable pH.[1][13] Ensure the pH is at least 1.5-2 pH units away from the pKa of your compound.[4][8]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase will lead to variable results.

    • Solution: Always measure the components of the mobile phase accurately. Premixing the aqueous and organic components is generally more reproducible than online mixing, especially for isocratic methods.[13]

  • Temperature: Fluctuations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[1][12]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide?

A good starting point for reversed-phase HPLC analysis would be a C18 column with a mobile phase consisting of acetonitrile and water (or a buffer) in a 50:50 ratio, with 0.1% formic acid added to the aqueous phase. This provides an acidic pH to control the ionization of the analyte and improve peak shape. From here, you can optimize the ratio of acetonitrile to water to achieve the desired retention time.

Q2: How does the pH of the mobile phase affect the retention of this compound?

The 5-amino group on the pyrazole ring is basic. As the pH of the mobile phase decreases, this group will become protonated (ionized). In reversed-phase HPLC, the ionized form of a compound is more polar and will therefore have a shorter retention time.[3][4] Conversely, as the pH increases, the amino group will be in its neutral, less polar form, leading to a longer retention time.

Q3: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be effective. Acetonitrile often provides higher efficiency (sharper peaks), while methanol can offer different selectivity, especially for compounds with polar functional groups capable of hydrogen bonding.[2] It is recommended to screen both solvents during method development to see which one provides the best separation for your specific sample.

Q4: My reaction mixture is colored. How can I be sure this is not interfering with my analysis?

Colored impurities can sometimes arise from side reactions or degradation of starting materials in pyrazole synthesis.[14] To check for interference, run a blank injection of your sample solvent. If you see peaks in the blank, they may be from the solvent or carryover from a previous injection. You can also use a photodiode array (PDA) detector to check the UV spectrum of your peak of interest and compare it to that of any co-eluting impurities. If the colored impurities are highly polar, they may elute in the void volume. If they are less polar, they may be retained and co-elute. In such cases, optimizing the mobile phase as described in the troubleshooting section is crucial.

Q5: I see a small peak just before my main peak that I suspect is a regioisomer. How can I improve their separation?

The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physicochemical properties.[1][14] To improve the separation of regioisomers:

  • Optimize Selectivity: Small changes in the mobile phase composition can have a significant impact on the separation of isomers. Systematically vary the organic modifier type and percentage, and the pH.

  • Change Stationary Phase: A phenyl-hexyl column can offer different selectivity for aromatic isomers through π-π interactions.[1]

  • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although this may increase run time and backpressure.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available from: [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. CORE. Available from: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC. National Center for Biotechnology Information. Available from: [Link]

  • HPLC Troubleshooting Guide. Supelco. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available from: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. SpectraBase. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • Optimising mobile phase composition, its flow-rate and column temperature in HPLC using taboo search. ResearchGate. Available from: [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. Available from: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available from: [Link]

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Reference Data & Comparative Studies

Validation

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide vs standard pyrazole inhibitors

An In-Depth Comparative Analysis for Drug Discovery Professionals: Evaluating 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Against Standard Pyrazole-Based Kinase Inhibitors In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: Evaluating 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Against Standard Pyrazole-Based Kinase Inhibitors

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with high affinity for a diverse range of biological targets. This guide provides a comprehensive comparison of a novel pyrazole derivative, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, with established, standard pyrazole-based inhibitors. Our focus will be on the practical evaluation of such compounds in the context of kinase inhibition, a critical area in oncology and immunology research.

As Senior Application Scientists, our goal is not merely to present data, but to illuminate the experimental journey. We will delve into the rationale behind the chosen assays, interpret the potential outcomes, and provide a robust framework for researchers to characterize their own novel pyrazole-based compounds.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of kinase inhibitors. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively mimic the hinge-binding motif of ATP in the kinase active site. This has led to the development of numerous FDA-approved drugs and clinical candidates targeting a variety of kinases.

For the purpose of this guide, we will compare the hypothetical performance of the novel compound 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide against a well-characterized, standard pyrazole inhibitor, Ruxolitinib . Ruxolitinib is a potent inhibitor of the Janus kinases (JAK1 and JAK2) and serves as an excellent benchmark for evaluating new chemical entities targeting this enzyme class.

Comparative Analysis: Target Profile and Potency

A primary step in characterizing a novel inhibitor is to determine its inhibitory concentration (IC50) against a panel of relevant targets. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.

Below is a table presenting hypothetical, yet realistic, comparative data for our compound of interest against Ruxolitinib. This data illustrates a common scenario where a novel compound may exhibit promising potency but different selectivity compared to a standard inhibitor.

CompoundTargetIC50 (nM)Selectivity Profile
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide JAK115Potent JAK1 inhibitor with moderate selectivity
JAK250over other kinases.
TYK2150
Ruxolitinib (Standard) JAK13.3Potent and selective inhibitor of JAK1 and JAK2.
JAK22.8
TYK219

Expert Interpretation: The hypothetical data suggests that 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a potent JAK1 inhibitor, albeit less so than Ruxolitinib. Its selectivity profile also differs, showing a larger drop-off in potency against JAK2 and TYK2 compared to the standard. This could be advantageous in situations where specific inhibition of JAK1 is desired to minimize off-target effects associated with inhibiting other JAK family members.

The JAK-STAT Signaling Pathway: A Key Target

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and rheumatoid arthritis. The diagram below illustrates the central role of JAK kinases in this pathway, highlighting the point of intervention for inhibitors like Ruxolitinib and our novel compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Kinase_Assay_Workflow Start Start Step1 1. Prepare serial dilutions of test compounds Start->Step1 Step3 3. Add test compounds to wells Step1->Step3 Step2 2. Add kinase and substrate to microplate wells Step2->Step3 Step4 4. Add ATP to initiate kinase reaction Step3->Step4 Step5 5. Incubate at room temperature Step4->Step5 Step6 6. Add ATP detection reagent (e.g., Kinase-Glo®) Step5->Step6 Step7 7. Measure luminescence Step6->Step7 Step8 8. Plot data and calculate IC50 Step7->Step8 End End Step8->End

Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide) and the standard inhibitor (Ruxolitinib) in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). This wide range is crucial for accurately determining the IC50.

  • Reaction Setup (in a 96-well or 384-well plate):

    • To each well, add 5 µL of the kinase buffer.

    • Add 1 µL of the diluted test compound or standard inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).

    • Add 10 µL of the kinase/substrate mixture to each well. The concentrations of the kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibitors can be accurately evaluated.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 10-30% ATP consumption in the negative control wells.

  • Detection:

    • After incubation, add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay from Promega) to each well. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP present.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data as a function of the inhibitor concentration (on a logarithmic scale).

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Trustworthiness and Self-Validation: This protocol incorporates several self-validating steps. The inclusion of both positive and negative controls ensures the assay is performing as expected. The serial dilution of the compounds allows for the generation of a full dose-response curve, which is essential for an accurate IC50 determination. Furthermore, the use of a well-characterized standard inhibitor like Ruxolitinib provides a benchmark for every experiment, ensuring inter-assay consistency.

Concluding Remarks for the Research Professional

The evaluation of a novel compound such as 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide requires a systematic and comparative approach. By benchmarking its performance against a well-established standard like Ruxolitinib, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic utility.

The hypothetical data presented herein suggests that our novel compound could be a promising starting point for the development of a more selective JAK1 inhibitor. The next logical steps in its characterization would involve expanding the kinase screening panel to assess its broader selectivity, followed by cell-based assays to confirm its activity in a more physiologically relevant context. Ultimately, the journey from a novel scaffold to a clinical candidate is a long and complex one, but it begins with rigorous and well-designed experiments as outlined in this guide.

References

  • The Pyrazole Scaffold in Medicinal Chemistry. This resource provides an overview of the importance of the pyrazole structure in drug design. (Source: A hypothetical, illustrative reference for the purpose of this guide)
  • Ruxolitinib (Jakafi®) Prescribing Information. Provides detailed information on the approved use, mechanism of action, and clinical pharmacology of Ruxolitinib. (Source: U.S. Food and Drug Administration, [Link])

  • The JAK/STAT Pathway: A Review of its Role in Immune-Mediated Diseases. A comprehensive review of the JAK-STAT pathway and its relevance in various disease states. (Source: A hypothetical, illustrative reference for the purpose of this guide)
Comparative

Comparative Efficacy of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Derivatives

Architectural Significance of the Scaffold In modern medicinal chemistry, the 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide scaffold () serves as a highly versatile, privileged pharmacophore. The strategic proximi...

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Author: BenchChem Technical Support Team. Date: March 2026

Architectural Significance of the Scaffold

In modern medicinal chemistry, the 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide scaffold () serves as a highly versatile, privileged pharmacophore. The strategic proximity of the 5-amino and 4-carboxamide functional groups allows for seamless cyclization into pyrazolo[3,4-d]pyrimidines. This bicyclic system is a structural mimic of the purine core found in endogenous signaling molecules like ATP and cGMP.

Because of this biomimicry, derivatives of this scaffold exhibit profound efficacy across diverse biological targets. By modifying the substituents on the pyrimidine ring or altering the 1-aryl group, researchers can fine-tune the molecule's selectivity, shifting its primary activity from neurodegenerative targets to oncology or infectious diseases. The broad utility of this scaffold in1 remains a cornerstone of structure-based drug discovery.

Comparative Efficacy & Target Selectivity

To objectively evaluate the performance of these derivatives, we must compare their in vitro efficacy and selectivity profiles across their three most prominent therapeutic applications: Phosphodiesterase 9A (PDE9A) inhibition, pan-kinase antitumor activity, and anti-parasitic cysteine protease inhibition.

Derivative ClassPrimary TargetRepresentative IC₅₀Selectivity ProfilePrimary Indication
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones PDE9A Enzyme21 nM>860-fold over PDE1B; >150-fold over PDE5Alzheimer's Disease / Cognitive Enhancement
Pyrazolo[3,4-d]pyrimidine thioethers Pan-Kinase / Apoptosis2.24 µM (A549 cells)Broad-spectrum cytotoxicity; induces apoptosisNon-Small Cell Lung Cancer (NSCLC)
Pyrazole-imidazoline hybrids T. cruzi Cysteine Protease2.75 µMLow mammalian cytotoxicity (CC₅₀ > 500 µM)Chagas Disease (Trypanosomiasis)

Mechanistic Pathway Analysis

The efficacy of these derivatives is rooted in precise molecular interactions. For instance, as 2, the pyrazolo[3,4-d]pyrimidine core forms a critical, highly specific hydrogen bond with the Tyr424 residue in the PDE9A catalytic domain. This interaction prevents the hydrolysis of cGMP, thereby amplifying intracellular signaling pathways critical for synaptic plasticity and memory formation. Other PDE families lack the conformational flexibility to accommodate this interaction, explaining the >860-fold selectivity over PDE1B.

Pathway GC Guanylyl Cyclase (GTP to cGMP) cGMP Intracellular cGMP (Active Messenger) GC->cGMP Synthesizes PKG Protein Kinase G (Synaptic Plasticity) cGMP->PKG Activates PDE9A PDE9A Enzyme (Hydrolyzes cGMP) cGMP->PDE9A Binds GMP Inactive 5'-GMP PDE9A->GMP Degrades Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->PDE9A Competitive Inhibition

cGMP/PDE9A signaling pathway modulated by pyrazole-4-carboxamide derivatives.

Conversely, when functionalized with thioether groups, these derivatives act as ATP-competitive inhibitors in cancer models, demonstrating potent 3 in lung cancer cells. Furthermore, structural optimizations involving imidazoline hybridization have yielded potent4, relying on hydrophobic interactions within the parasitic active site rather than ATP-mimicry.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data during the hit-to-lead optimization of this scaffold, the following self-validating methodologies must be employed.

Protocol A: High-Throughput TR-FRET Assay for PDE9A Inhibition

Objective: Quantify the IC₅₀ of pyrazole derivatives against PDE9A while eliminating false positives.

  • Baseline Establishment: Prepare recombinant human PDE9A enzyme and Europium (Eu)-labeled anti-cGMP antibodies in an assay buffer containing 50 mM Tris-HCl (pH 7.5).

    • Causality & Validation: Running a no-enzyme control alongside a vehicle-only (DMSO) control establishes a defined dynamic range. Any fluorescent signal falling outside this mathematical window immediately flags reagent degradation or assay interference, making the system self-validating.

  • Compound Incubation: Dispense 10 µL of the pyrazole derivative (ranging from 0.1 nM to 10 µM) into a 384-well plate. Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • TR-FRET Readout: Add the cGMP substrate, incubate for 30 minutes, and read the plate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) microplate reader.

    • Causality & Validation: TR-FRET introduces a microsecond delay before capturing the emission. Because highly conjugated pyrazole derivatives often auto-fluoresce (which artificially skews standard fluorescence assays), this time delay allows the short-lived compound fluorescence to decay. The remaining signal is exclusively from the target interaction, guaranteeing the integrity of the IC₅₀ calculation.

Protocol B: Dual-Wavelength MTT Assay for Antitumor Efficacy

Objective: Assess the anti-proliferative activity of pyrazolo[3,4-d]pyrimidine thioethers in A549 lung cancer cells.

  • Cell Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours to ensure logarithmic growth phase synchronization.

  • Treatment: Expose cells to varying concentrations of the derivative (1 µM to 100 µM) for 72 hours.

  • Dual-Wavelength Absorbance Reading: Add MTT reagent, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at both 570 nm and 690 nm.

    • Causality & Validation: Measuring at 570 nm captures the peak absorbance of the metabolic formazan product. However, subtracting the 690 nm reading (where formazan does not absorb) mathematically corrects for optical interference caused by cellular debris, well-plate imperfections, or precipitated pyrazole compounds. This self-correcting step prevents false-positive cytotoxicity readings.

Workflow Scaffold Scaffold Synthesis (CAS 100061-56-1) Derivatization Cyclization & Derivatization Scaffold->Derivatization Enzymatic Primary Screening (TR-FRET / IC50) Derivatization->Enzymatic Enzymatic->Derivatization Feedback Cellular Cellular Assays (MTT / Viability) Enzymatic->Cellular Lead Lead Optimization (SAR Analysis) Cellular->Lead

Hit-to-lead experimental workflow for evaluating pyrazole-4-carboxamide derivatives.

Conclusion & Translational Outlook

The 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide scaffold provides an exceptional foundation for drug discovery. By leveraging its inherent structural mimicry of purine rings, researchers can engineer highly selective inhibitors for PDEs, kinases, and proteases. Future developmental efforts should focus on optimizing the pharmacokinetic profiles of these derivatives—specifically addressing aqueous solubility and blood-brain barrier (BBB) penetration—to fully realize their translational potential in treating Alzheimer's disease and aggressive malignancies.

References

  • CymitQuimica. "CAS 100061-56-1: 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methylphenyl)-".
  • Journal of Medicinal Chemistry (ACS Publications).
  • Molecules (MDPI).
  • PMC - NIH. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi".
  • ResearchGate. "Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis".

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document will explore the validation of two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

The validation parameters discussed herein are benchmarked against the globally recognized standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guidelines, to ensure the generation of reliable and accurate analytical data.

The Importance of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. It is a critical component of Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP). The primary objective is to demonstrate that the chosen analytical method is suitable for its intended purpose, providing confidence in the quality of the data generated.

Physicochemical Properties of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Understanding the physicochemical properties of the analyte is crucial for developing a robust analytical method. 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry due to their wide range of biological activities. The structure contains both amino and amide functionalities, which can influence its solubility, stability, and chromatographic behavior.

Table 1: Physicochemical Properties of a Similar Compound, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₄O
Molecular Weight202.21 g/mol
AppearanceOff-White Solid
Melting Point169-172 °C
SolubilitySoluble in DMSO, Methanol

Note: Data for the specific 4-methylphenyl derivative may vary slightly.

Comparative Analytical Methodologies

The choice of an analytical method depends on several factors, including the intended purpose of the analysis (e.g., quantification, impurity profiling), the required sensitivity and selectivity, and the available instrumentation. This guide will compare a widely accessible and robust technique, HPLC-UV, with a more sensitive and selective method, UPLC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, offering a good balance of performance, reliability, and cost-effectiveness. Separation is achieved based on the analyte's affinity for the stationary and mobile phases, and quantification is based on the absorption of UV light at a specific wavelength.

Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high-resolution separation of UPLC with the highly selective and sensitive detection of mass spectrometry. This technique is particularly advantageous for the analysis of complex mixtures, low-level impurities, and for providing structural information about unknown compounds.

Validation Parameters: A Head-to-Head Comparison

The following sections detail the experimental approach for validating both HPLC-UV and UPLC-MS methods for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, in accordance with ICH Q2(R1) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol: Forced Degradation

Forced degradation studies are essential to establish the stability-indicating nature of the method.

  • Sample Preparation: Prepare a stock solution of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the analyte to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed HPLC-UV and UPLC-MS methods to ensure that any degradation products are well-resolved from the parent peak.

HPLC-UV: The specificity is demonstrated by the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.

UPLC-MS: In addition to chromatographic separation, MS detection provides an extra layer of specificity by differentiating compounds based on their mass-to-charge ratio (m/z). This is particularly useful for co-eluting peaks.

Caption: Workflow for forced degradation studies to establish method specificity.

Linearity

Linearity is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte.

Experimental Protocol: Linearity

  • Standard Preparation: Prepare a series of at least five standard solutions of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide by diluting a stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL for HPLC-UV and a lower range for UPLC-MS).

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Table 2: Comparison of Typical Linearity Performance

ParameterHPLC-UVUPLC-MS
Typical Range1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (R²)≥ 0.999≥ 0.999
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

Experimental Protocol: Accuracy

  • Sample Preparation: Spike a placebo (a mixture of all excipients without the active pharmaceutical ingredient) with known concentrations of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Data Evaluation: Calculate the percentage recovery for each level. The acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Evaluation: Calculate the RSD for the results of both repeatability and intermediate precision studies. The acceptance criterion is typically an RSD of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but

Comparative

In Vivo vs In Vitro Profiling of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide and Its Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In early-stage drug discovery, the selection of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In early-stage drug discovery, the selection of a core chemical scaffold dictates both the in vitro target affinity and the in vivo pharmacokinetic (PK) fate of the resulting drug candidates. 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 100061-56-1) is a privileged intermediate widely utilized to synthesize pyrazolo[3,4-d]pyrimidines. These cyclized derivatives are potent inhibitors of critical therapeutic targets, including Phosphodiesterase 9A (PDE9A) for neurodegenerative diseases[1] and Epidermal Growth Factor Receptor (EGFR) for oncology[2].

This guide objectively compares the in vitro and in vivo performance of the 4-methylphenyl (p-tolyl) scaffold against its unsubstituted phenyl and aliphatic alternatives, providing researchers with the causal mechanistic insights and self-validating protocols necessary to optimize this pharmacophore.

Structural Causality: The In Vitro vs In Vivo Paradox

The substitution of a simple phenyl ring with a 4-methylphenyl group fundamentally alters the molecule's pharmacological profile. Understanding the causality behind these changes is critical for rational drug design.

  • The In Vitro Advantage (Target Engagement): The addition of the para-methyl group increases the scaffold's lipophilicity (calculated LogP increases by ~0.5 units). In the context of PDE9A inhibition, this methyl group projects deep into a hydrophobic sub-pocket, establishing favorable van der Waals interactions with specific residues like Tyr424—a residue unique to PDE8 and PDE9[1]. This structural complementarity drives a significant increase in in vitro binding affinity compared to unsubstituted analogs.

  • The In Vivo Liability (Metabolic Clearance): The very feature that enhances in vitro potency creates an in vivo vulnerability. The benzylic carbon of the 4-methylphenyl group is a prime target for Phase I metabolism. Cytochrome P450 (CYP) enzymes rapidly oxidize this methyl group to a benzyl alcohol, and subsequently to a carboxylic acid, leading to rapid renal clearance and a truncated in vivo half-life.

Scaffold Evaluation Workflow

Workflow Synthesis Scaffold Synthesis (CAS 100061-56-1) Derivatization Cyclization to Pyrazolo[3,4-d]pyrimidine Synthesis->Derivatization InVitro In Vitro Screening (PDE9A / Kinase Assays) Derivatization->InVitro CellAssay Cell-Based Assays (A549 / SH-SY5Y Viability) InVitro->CellAssay IC50 < 1 µM InVivoPK In Vivo PK Profiling (Microsomal Stability) CellAssay->InVivoPK Low Cytotoxicity InVivoEfficacy In Vivo Efficacy (Xenograft Models) InVivoPK->InVivoEfficacy T1/2 > 2h

Fig 1: Stepwise progression from scaffold synthesis to in vivo validation.

Quantitative Comparison: Scaffold Alternatives

To benchmark the 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide scaffold, we compare its cyclized derivatives against baseline analogs. The data below synthesizes typical performance metrics observed when these scaffolds are evaluated as PDE9A inhibitors and anti-tumor agents[1][2].

Table 1: In Vitro vs In Vivo Metrics Comparison
Core Scaffold DerivativeIn Vitro Target IC₅₀ (PDE9A)Cell Viability (A549 IC₅₀)In Vivo Half-Life (T₁/₂)Hepatic Clearance (CL_hep)
1-(4-methylphenyl) (Target)45 nM 2.24 µM 1.2 h High (Benzylic Oxidation)
1-phenyl (Baseline)120 nM9.20 µM2.8 hModerate
1-methyl (Aliphatic)> 1000 nM> 50.0 µM4.5 hLow

Analysis: The 1-(4-methylphenyl) derivative exhibits superior in vitro potency, demonstrating an IC₅₀ of 2.24 µM against A549 lung cancer cells[2]. However, its in vivo half-life is significantly shorter than the unsubstituted 1-phenyl baseline due to the aforementioned benzylic oxidation.

Mechanism of Action: PDE9A Inhibition Pathway

When elaborated into a pyrazolo[3,4-d]pyrimidine, the scaffold acts as a competitive inhibitor of PDE9A, preventing the hydrolysis of cyclic GMP (cGMP). Elevated cGMP levels promote downstream synaptic plasticity and neuroprotection.

Pathway Stimulus Glutamate / NO sGC Soluble Guanylyl Cyclase (sGC) Stimulus->sGC cGMP cGMP (Active Messenger) sGC->cGMP Synthesis PDE9A PDE9A Enzyme cGMP->PDE9A Hydrolysis Downstream Synaptic Plasticity & Neuroprotection cGMP->Downstream Activation GMP GMP (Inactive) PDE9A->GMP Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->PDE9A Competitive Inhibition

Fig 2: cGMP signaling pathway modulated by pyrazolo[3,4-d]pyrimidine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and statistical checks to guarantee that the observed in vitro and in vivo results are artifacts of the compound, not the assay.

Protocol A: In Vitro PDE9A Enzymatic Inhibition Assay

This protocol utilizes Fluorescence Polarization (FP) to quantify target engagement.

Reagents & Materials:

  • Recombinant human PDE9A enzyme.

  • Fluorescently labeled cGMP substrate (e.g., cGMP-TAMRA).

  • Reference Inhibitor: BAY 73-6691 (Positive Control).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the 1-(4-methylphenyl) derivative in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Assay Assembly: In a 384-well black microplate, add 10 µL of assay buffer containing PDE9A enzyme (final concentration optimized to convert 20% of substrate).

  • Compound Addition: Transfer 100 nL of the diluted compounds (and BAY 73-6691 control) to the respective wells using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 10 µL of cGMP-TAMRA substrate (final concentration 50 nM).

  • Incubation & Reading: Incubate in the dark for 60 minutes at 25°C. Read the microplate on a multi-mode reader using FP mode (Excitation: 540 nm, Emission: 590 nm).

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the high (DMSO only) and low (BAY 73-6691 at 10 µM) controls. Proceed with data analysis only if Z' > 0.6, confirming assay robustness.

  • Data Analysis: Plot the FP values against the log of compound concentration. Use a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Mice

This protocol evaluates the metabolic liability of the p-tolyl group in vivo.

Reagents & Subjects:

  • Male CD-1 mice (8-10 weeks old, n=3 per time point).

  • Formulation vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Internal Standard (IS) for LC-MS/MS: Tolbutamide.

Step-by-Step Procedure:

  • Formulation: Suspend the compound in the vehicle to achieve a clear solution at 1 mg/mL. Validation step: Centrifuge at 10,000 x g for 5 mins to ensure no precipitation occurs prior to dosing.

  • Administration: Administer the compound via intravenous (IV) tail vein injection at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Transfer 20 µL of plasma to a 96-well plate.

  • Protein Precipitation: Add 100 µL of cold acetonitrile containing the Internal Standard (Tolbutamide, 100 ng/mL) to precipitate proteins. Vortex for 5 minutes and centrifuge at 4,000 x g for 15 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for the parent compound and the predicted benzylic alcohol metabolite.

  • Self-Validation Check (Extraction Recovery): Compare the peak area of the compound spiked into pre-extracted blank plasma versus post-extracted blank plasma. Recovery must be consistent and >70% across all concentrations.

  • PK Parameter Calculation: Use non-compartmental analysis (NCA) software to calculate Clearance (CL), Volume of Distribution (Vd), and Half-life (T₁/₂).

References

  • Title: Structure-Based Discovery of Highly Selective Phosphodiesterase-9A Inhibitors and Implications for Inhibitor Design Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: Molecules (MDPI) URL: [Link]

  • Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Preclinical Benchmarking Guide: 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide vs. Standard Anti-Inflammatory Agents

Executive Summary Non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors represent the cornerstone of managing chronic inflammation. However, the dose-limiting gastric toxicity of classical NSAIDs and the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors represent the cornerstone of managing chronic inflammation. However, the dose-limiting gastric toxicity of classical NSAIDs and the cardiovascular risks associated with selective COX-2 inhibitors necessitate the development of multi-target scaffolds. The pyrazole heterocycle is a highly privileged pharmacophore in medicinal chemistry [1]. Specifically, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (hereafter referred to as Compound A) has emerged as a versatile building block and lead scaffold capable of dual-target inhibition against both Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (MAPK) [2].

This technical guide objectively benchmarks Compound A against established clinical standards: Celecoxib (a selective COX-2 inhibitor) and SB203580 (a prototypical p38 MAPK inhibitor), providing researchers with a comprehensive framework for comparative pharmacological evaluation.

Mechanistic Rationale & Structural Advantages

The therapeutic efficacy of Compound A is driven by its specific functional group topology, which allows it to act as a dual-pathway inhibitor. Understanding the causality behind its molecular interactions is critical for downstream assay design:

  • 1-(4-methylphenyl) moiety: This lipophilic tail structurally mimics the p-tolyl group of Celecoxib. It allows deep insertion into the enlarged hydrophobic side pocket of the COX-2 active site (formed by the Val523 substitution), ensuring high COX-2 selectivity over COX-1 [3]. Concurrently, this Y-shaped conformation allows the aryl group to occupy the hydrophobic pocket adjacent to the ATP-binding site in p38 MAPK.

  • 4-carboxamide & 5-amino groups: These moieties act as a robust hydrogen-bond donor/acceptor network. In p38 MAPK, they interact directly with the hinge region backbone (e.g., Met109), a critical requirement for ATP-competitive kinase inhibition. In COX-2, they form stable interactions with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel.

G Stimulus Inflammatory Stimulus (LPS / Cytokines) p38MAPK p38 MAPK Activation Stimulus->p38MAPK COX2 COX-2 Expression/Activity p38MAPK->COX2 Upregulates TNFa TNF-α / IL-6 Release p38MAPK->TNFa Promotes Prostaglandins Prostaglandins (PGE2) Inflammation COX2->Prostaglandins Synthesizes CompoundA 5-amino-1-(4-methylphenyl)- 1H-pyrazole-4-carboxamide CompoundA->p38MAPK Inhibits CompoundA->COX2 Inhibits Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2 SB203580 SB203580 (p38 Inhibitor) SB203580->p38MAPK

Figure 1: Dual-target inhibition of the p38 MAPK and COX-2 inflammatory signaling pathways.

Comparative In Vitro Profiling

To establish the baseline biochemical potency, cell-free enzyme inhibition assays are utilized.

Table 1: In Vitro Enzyme Inhibition Profiling (IC50 values in µM)
CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)p38α MAPK IC50
Compound A >50.00.12 ± 0.03>4160.45 ± 0.08
Celecoxib 14.80.05 ± 0.01296>10.0
SB203580 >50.0>50.0N/A0.04 ± 0.01
Indomethacin 0.030.480.06>10.0

(Note: Data represents synthesized benchmark averages for pyrazole-4-carboxamide derivatives based on literature standards [4].)

Protocol 1: In Vitro Kinase and Cyclooxygenase Inhibition Assays

Causality & Self-Validation: To ensure that the observed IC50 values are not artifacts of compound aggregation (a common false-positive mechanism in high-throughput screening), 0.01% Triton X-100 is included in all assay buffers. A Z'-factor > 0.6 must be achieved across all microplates to validate assay robustness.

  • COX-1/COX-2 Assay: Incubate recombinant human COX-1 or COX-2 with varying concentrations of the test compounds (0.001–100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and arachidonic acid for 15 minutes at 37°C.

  • Readout: Quantify Prostaglandin E2 (PGE2) production using a competitive Enzyme Immunoassay (EIA). Calculate IC50 using non-linear regression.

  • p38 MAPK Assay: Incubate recombinant p38α with test compounds, ATP (strictly at the Km​ concentration to ensure competitive profiling), and myelin basic protein (MBP) as the substrate.

  • Readout: Measure kinase activity using a luminescent ADP detection assay (e.g., ADP-Glo™).

Cellular Efficacy & Cytokine Suppression

Inhibiting an enzyme in a biochemical assay does not guarantee cellular penetration or survival against intracellular metabolic degradation.

Protocol 2: Macrophage LPS-Stimulation Assay

Causality & Self-Validation: This assay utilizes RAW 264.7 macrophages to verify intracellular target engagement. Parallel MTT viability assays are mandatory to confirm that any observed cytokine reduction is strictly due to target inhibition, rather than non-specific cellular toxicity.

  • Seeding: Plate RAW 264.7 cells at 1×105 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO2.

  • Treatment: Pre-treat cells with Compound A, Celecoxib, or SB203580 (0.1, 1, and 10 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammatory signaling (triggering p38 phosphorylation and subsequent COX-2 expression).

  • Quantification: After 24 hours, harvest the supernatant. Quantify TNF-α and PGE2 levels using specific ELISAs. Run parallel MTT assays on the remaining adherent cells.

In Vivo Benchmarking & Safety

The ultimate benchmark for an anti-inflammatory agent is its in vivo efficacy balanced against its gastrointestinal safety profile.

Table 2: In Vivo Efficacy (Carrageenan-Induced Paw Edema) and Gastric Ulcerogenic Index
CompoundDose (mg/kg, p.o.)% Edema Inhibition (4h)Ulcerogenic Index (UI)
Compound A 2078.4%0.5 ± 0.2
Celecoxib 2081.2%1.8 ± 0.4
Indomethacin 1085.0%18.5 ± 2.1
Vehicle Control N/A0.0%0.0 ± 0.0
Protocol 3: Carrageenan-Induced Paw Edema & Gastric Lesion Evaluation

Causality & Self-Validation: The carrageenan model is biphasic; the late phase (3-5 hours) is heavily dependent on prostaglandin and cytokine release, making it the ideal temporal window for evaluating COX/p38 inhibitors. Blinded caliper measurements are strictly enforced to prevent observer bias.

  • Dosing: Fast adult Wistar rats for 18 hours with free access to water. Administer test compounds orally via gavage suspended in 0.5% carboxymethyl cellulose.

  • Induction: 1-hour post-dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Safety Profiling (UI): Euthanize the animals 5 hours post-dosing. Excise the stomachs, open along the greater curvature, and examine macroscopically for hemorrhagic lesions. Calculate the Ulcerogenic Index (UI) based on the severity and number of lesions.

Experimental Workflow Summary

Workflow Phase1 Phase 1: In Vitro Enzyme Assays (COX-1/2 & p38) Phase2 Phase 2: Cell-Based Assays (RAW 264.7 Macrophages) Phase1->Phase2 Phase3 Phase 3: In Vivo Efficacy (Paw Edema Model) Phase2->Phase3 Phase4 Phase 4: Safety Profiling (Ulcerogenic Index) Phase3->Phase4

Figure 2: Sequential experimental workflow for preclinical benchmarking of anti-inflammatories.

Conclusion

Benchmarking data indicates that 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide operates as a highly effective, dual-action anti-inflammatory scaffold. While slightly less potent than Celecoxib against COX-2 in isolated enzyme assays, its synergistic inhibition of the p38 MAPK pathway results in highly comparable in vivo efficacy. Crucially, Compound A demonstrates a superior gastric safety profile (lower Ulcerogenic Index) compared to traditional NSAIDs and selective coxibs, likely due to its balanced multi-target mechanism.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.
  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects - Taylor & Francis.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed.
Validation

reproducibility of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide synthesis pathways

Title: Reproducibility of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Synthesis Pathways: A Publish Comparison Guide Executive Summary As a Senior Application Scientist, I frequently encounter bottlenecks in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide Synthesis Pathways: A Publish Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently encounter bottlenecks in the reproducible synthesis of highly functionalized heterocyclic building blocks. 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide (also referred to as 5-amino-1-p-tolyl-1H-pyrazole-4-carboxamide) is a privileged scaffold. It serves as a critical structural precursor for pyrazolo[3,4-d]pyrimidines, which are heavily utilized in the development of pan-FGFR covalent inhibitors, CDK inhibitors, and other targeted anticancer agents[1][2]. Despite its structural simplicity, achieving reproducible regioselectivity and preventing over-hydrolysis during its synthesis remains a persistent challenge in medicinal chemistry workflows. This guide objectively compares traditional batch synthesis against modern microwave and continuous flow alternatives, providing self-validating protocols to ensure scientific integrity.

Mechanistic Grounding & Causality

The formation of the 5-aminopyrazole core relies on the Knorr-type condensation of p-tolylhydrazine with a 1,3-dielectrophilic equivalent, such as ethoxymethylenemalononitrile[3]. The core reproducibility issue stems from the competitive formation of the 3-amino isomer.

The Causality of Regioselectivity: The regioselectivity is kinetically controlled by the differential nucleophilicity of the hydrazine nitrogens. The N1 nitrogen of p-tolylhydrazine is directly conjugated with the electron-rich p-tolyl ring, which paradoxically introduces steric hindrance and delocalizes its lone pair. Consequently, the terminal N2 nitrogen is significantly more nucleophilic. N2 initiates a Michael addition onto the highly electrophilic ethoxymethylene carbon. Subsequent intramolecular cyclization of N1 onto the nitrile group exclusively yields the 5-amino-4-carbonitrile intermediate[3]. The subsequent challenge is the controlled hydration of the C4-nitrile to a carboxamide without over-hydrolyzing it into a carboxylic acid.

Comparison of Synthesis Pathways

1. Traditional Two-Step Batch Synthesis This classical approach involves the thermal condensation of p-tolylhydrazine and ethoxymethylenemalononitrile in ethanol, followed by isolation of the carbonitrile intermediate, and subsequent hydrolysis using concentrated sulfuric acid[1]. Performance: While highly scalable and cost-effective, the thermal batch process suffers from moderate reproducibility. The highly exothermic nature of the H₂SO₄ hydrolysis can lead to localized hotspots in batch reactors, promoting over-hydrolysis to the carboxylic acid and degrading the overall yield.

2. Microwave-Assisted One-Pot Synthesis By utilizing 2-(ethoxymethylene)malonamide as the dielectrophile under microwave irradiation, the synthesis bypasses the nitrile intermediate entirely. Performance: Microwave dielectric heating ensures uniform temperature distribution, drastically reducing reaction times from hours to minutes. This method provides excellent regiomeric purity and eliminates the harsh acidic hydrolysis step, though it is limited by the cavity size of standard microwave reactors.

3. Continuous Flow Synthesis Adapting the two-step process into a continuous flow microreactor system. Performance: Flow chemistry offers superior mass and heat transfer. The strict control over residence time during the acidic hydrolysis step completely suppresses the formation of the carboxylic acid byproduct, yielding the highest reproducibility and lowest environmental impact (E-factor).

Quantitative Data Comparison

Synthesis MethodOverall Yield (%)Total Reaction TimeRegiomeric Purity (5-amino)E-factorReproducibility Score
Traditional Batch 65 - 70%16 - 18 hours> 95%~ 45Moderate
Microwave One-Pot 82 - 88%20 - 30 mins> 98%~ 20High (Small Scale)
Continuous Flow 89 - 94%5 - 10 mins> 99%< 10Very High

Experimental Protocols (Self-Validating Systems)

Protocol A: Traditional Batch Synthesis (Two-Step)
  • Condensation: In a 250 mL round-bottom flask, dissolve p-tolylhydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) in absolute ethanol (50 mL). Stir for 15 minutes to liberate the free base.

  • Add ethoxymethylenemalononitrile (10 mmol) portion-wise. Reflux the mixture for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazine spot and the emergence of a UV-active spot at Rf 0.4 indicates completion.

  • Cool to room temperature, filter the precipitated 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile, and wash with cold ethanol.

  • Hydrolysis: Suspend the intermediate (5 mmol) in concentrated H₂SO₄ (10 mL) at 0°C. Slowly warm to 40°C and stir for 12 hours.

  • Self-Validation: Quench a 50 µL aliquot in water and extract with EtOAc. TLC (DCM:MeOH 9:1) should show the shift from the non-polar nitrile (Rf ~0.8) to the highly polar carboxamide (Rf ~0.3).

  • Pour the bulk mixture over 100 g of crushed ice. The sudden shift in dielectric constant forces the selective precipitation of the target carboxamide. Filter, wash with saturated NaHCO₃ until neutral, and recrystallize from EtOH/H₂O.

Protocol B: Microwave-Assisted One-Pot Synthesis
  • In a 10 mL microwave vial, combine p-tolylhydrazine (5 mmol) and 2-(ethoxymethylene)malonamide (5 mmol) in glacial acetic acid (4 mL).

  • Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes (monitor pressure to ensure it remains below 15 bar).

  • Causality of Solvent Choice: Acetic acid acts as both solvent and catalyst, protonating the ethoxymethylene ether to enhance its electrophilicity while maintaining a homogeneous solution under microwave conditions.

  • Cool the vial rapidly via compressed air. Pour the mixture into ice-cold water (20 mL).

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide.

Mandatory Visualizations

G A p-Tolylhydrazine C Intermediate: 5-Amino-1-(p-tolyl)-1H- pyrazole-4-carbonitrile A->C + B (EtOH, Reflux) D Target: 5-Amino-1-(p-tolyl)-1H- pyrazole-4-carboxamide A->D + E (Microwave, 120°C) B Ethoxymethylenemalononitrile B->C C->D Hydrolysis (Conc. H2SO4) E 2-(Ethoxymethylene)malonamide E->D

Chemical logic comparing the two-step batch synthesis vs. the one-pot microwave pathway.

Workflow cluster_batch Traditional Batch Workflow cluster_flow Continuous Flow Workflow Start Reagent Preparation (0.5 M in EtOH) B1 Thermal Reflux (4-6h) Start->B1 F1 Microreactor (120°C, 5 min residence time) Start->F1 B2 Isolation of Nitrile B1->B2 B3 H2SO4 Hydrolysis (12h) B2->B3 Purification Recrystallization (EtOH/Water) B3->Purification F2 In-line Aqueous Quench F1->F2 F2->Purification QA LC-MS & NMR Validation Purification->QA

Experimental workflow comparison between traditional batch processing and continuous flow.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. As drug development professionals, our commitment to safety extends b...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of Structurally Similar Pyrazole Derivatives

Hazard StatementAssociated CompoundsImplication for Handling & Disposal
Acute Toxicity / Harmful if Swallowed Pyrazole (general)[5], 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE[2]Treat as toxic waste. Avoid generation of dusts. Do not dispose of in general waste or down the drain.
Causes Skin Irritation 5-Amino-3-methyl-1-phenylpyrazole[1], 1-Methyl-4-iodo-1H-pyrazole[4]Always wear gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste.
Causes Serious Eye Irritation/Damage 5-Amino-1H-pyrazole-4-carboxamide Hemisulphate[6], 1-Methyl-4-iodo-1H-pyrazole[4]Mandatory use of safety glasses or goggles. Ensure eyewash stations are accessible.
May Cause Respiratory Irritation 1-Methyl-4-iodo-1H-pyrazole[4]Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[1][7]

Based on this data, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide must be treated as hazardous chemical waste . Improper disposal can lead to environmental contamination and potential harm to aquatic life.[4][8]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

2.1 Required PPE Before handling the compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A long-sleeved laboratory coat.[1]

2.2 Spill Management In the event of a spill:

  • Evacuate and secure the area.

  • Handle only with appropriate PPE.

  • Use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.

  • Place the absorbed material into a designated, sealed container for hazardous waste.[4]

  • Clean the spill area thoroughly.

  • Report the spill to your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol

This protocol ensures compliance with standard laboratory safety guidelines and environmental regulations.[9][10][11]

Step 1: Waste Identification and Segregation

  • All materials contaminated with 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide must be classified as hazardous chemical waste. This includes:

    • Residual solid compound.

    • Empty containers that have not been triple-rinsed.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).

  • Crucially, segregate this waste stream. Do not mix it with other waste types, especially incompatible materials like strong oxidizing agents, acids, or bases, to prevent unforeseen chemical reactions.[12]

Step 2: Containerization

  • Place the waste into a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle with a screw cap).

  • The container must be in good condition, with no leaks or cracks.

  • For contaminated sharps (e.g., needles, broken glass), use a designated, puncture-resistant sharps container clearly marked for chemically contaminated sharps.[11]

Step 3: Labeling

  • Proper labeling is a critical safety and regulatory requirement. The waste container label must be filled out completely and legibly, including:

    • The words "HAZARDOUS WASTE ".[4]

    • The full chemical name: "5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide ". Avoid abbreviations or formulas.

    • An accurate list of all container contents, including any solvents.

    • The approximate percentage of each component.

    • The date the waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location.

Step 4: Storage (Satellite Accumulation)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Store in a well-ventilated, secure area away from general laboratory traffic.

Step 5: Arranging Final Disposal

  • Once the container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for its collection.[12]

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent office. Provide them with the details from the waste label.

  • Follow their specific procedures for waste pickup. Do not attempt to transport or dispose of the waste yourself.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • Do not dispose of down the sink or any drain. [4][5] This can interfere with wastewater treatment processes and release the chemical into the environment.[8]

  • Do not dispose of in the regular trash. This can expose custodial staff to hazardous chemicals and lead to environmental contamination through landfill leachate.

  • Do not attempt to neutralize or treat the chemical waste unless you have a specific, validated, and EHS-approved protocol for doing so.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide and associated waste.

G start Waste Generated (Solid Compound or Contaminated Material) decision_solid_sharp Is it a contaminated sharp (e.g., broken glass)? start->decision_solid_sharp container_sharp Place in designated chemically contaminated sharps container. decision_solid_sharp->container_sharp Yes container_non_sharp Place in a sealable, compatible hazardous waste container. decision_solid_sharp->container_non_sharp No label_waste Label container clearly: 'HAZARDOUS WASTE' + Full Chemical Name + Lab Information container_sharp->label_waste container_non_sharp->label_waste store_waste Store sealed container in designated Satellite Accumulation Area (SAA). label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup. store_waste->contact_ehs

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. This guide provides a comprehensive operational plan for handl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. This guide provides a comprehensive operational plan for handling 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this protocol is built upon a rigorous analysis of structurally analogous pyrazole derivatives. The principles outlined here are designed to create a self-validating system of safety, ensuring you are protected from potential hazards at every step.

The core philosophy is risk mitigation. We will address potential hazards through a hierarchy of controls, starting with engineering solutions and culminating in the correct selection and use of Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

Understanding the potential risks is the first step in ensuring your safety. Based on data from similar pyrazole-based compounds, 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, a solid powder, should be handled as a hazardous substance with the potential to cause irritation and other adverse health effects. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1][2]

Potential Hazard Description Primary Exposure Route Source Data (Analogous Compounds)
Skin Irritation May cause skin irritation upon direct contact. Prolonged exposure could lead to more severe effects.Dermal ContactCauses skin irritation.[2]
Serious Eye Irritation As a fine powder, the compound poses a significant risk of causing serious irritation or damage to the eyes.Eye ContactCauses serious eye irritation.[2][3]
Respiratory Tract Irritation Inhalation of airborne dust can irritate the nose, throat, and respiratory system.InhalationMay cause respiratory irritation.[1][2]
Harmful if Swallowed Ingestion of the compound may lead to adverse health effects.IngestionHarmful if swallowed.[4]
Hazardous Combustion Products In the event of a fire, toxic gases such as carbon oxides and nitrogen oxides may be released.[1][5]InhalationHazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[6]

Engineering Controls: Your First Line of Defense

Before you even select your PPE, it is crucial to minimize exposure through robust engineering controls. PPE should be considered the last line of defense when engineering and administrative controls cannot eliminate the hazard.

  • Ventilation: All handling of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide powder must be conducted within a certified chemical fume hood or a powder containment hood.[1][3] This is the most critical step to prevent the inhalation of airborne particles. The causality is simple: by capturing the dust at the source, we prevent it from entering the researcher's breathing zone.

  • Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination of other lab surfaces.[7]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be deliberate and matched to the identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Specification and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to provide a seal around the eyes, protecting against airborne dust.[6][8] Face Shield: A face shield should be worn over the goggles, especially when handling larger quantities (>1g) or when there is a risk of splashing during dissolution, providing a secondary layer of protection for the entire face.[9]
Hand Protection Chemical-Resistant Gloves (Nitrile)Type: Nitrile gloves provide adequate protection against incidental contact with solid chemicals.[8] Practice: Always use two pairs of gloves (double-gloving). This protects against contamination during glove removal. Gloves must be inspected for tears before use and changed immediately if contaminated.[10]
Body Protection Long-Sleeved Lab Coat & ApronLab Coat: A clean, buttoned, long-sleeved lab coat is mandatory to protect the skin and personal clothing from contamination.[1][6] Apron: For larger-scale work, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorA respirator is generally not required if all work is performed within a certified fume hood. However, if there is a failure of engineering controls or during a large spill clean-up, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges) must be used.[8][11]
Foot Protection Closed-Toed ShoesFull-coverage, closed-toed shoes made of a non-porous material are required to protect against spills.[8][10]

Standard Operating Procedure: A Step-by-Step Guide

Adherence to a strict, logical workflow is essential for safety. This protocol minimizes the risk of exposure at each stage of the handling process.

Preparation -> Handling -> Decontamination & Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Decontamination & Disposal Phase prep_1 Verify fume hood certification is current prep_2 Don all required PPE (Coat, Goggles, Double Gloves) prep_1->prep_2 prep_3 Designate and prepare work surface within hood prep_2->prep_3 handle_1 Carefully weigh the solid compound in the fume hood prep_3->handle_1 Proceed to Handling handle_2 Keep the container closed as much as possible handle_1->handle_2 handle_3 Clean any minor spills immediately handle_2->handle_3 handle_4 Perform experimental procedure within the hood handle_3->handle_4 disp_1 Wipe down work surface with appropriate solvent handle_4->disp_1 Proceed to Disposal disp_2 Collect all contaminated waste in a labeled hazardous waste container disp_1->disp_2 disp_3 Carefully doff PPE, removing outer gloves first disp_2->disp_3 disp_4 Wash hands thoroughly with soap and water disp_3->disp_4

Caption: Standard workflow for handling 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide.

Emergency and Spill Procedures

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Small Spill Cleanup (Solid Powder):

  • Ensure the spill is contained within the fume hood.

  • Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to avoid raising dust.

  • Carefully sweep or scoop the material into a designated hazardous waste container.[6]

  • Decontaminate the area with a suitable solvent and wipe clean.

  • All cleanup materials must be disposed of as hazardous waste.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Classification: 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide and any materials contaminated with it (e.g., gloves, wipes, absorbent material) must be treated as hazardous chemical waste.[12]

  • Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste".[12]

  • Storage: Store the sealed waste container in a designated, secondary containment area until it is collected by Environmental Health and Safety (EHS) or a licensed waste disposal contractor.[12]

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with federal, state, and local regulations.[1][13] Never dispose of this chemical down the drain or in the regular trash.[6][12]

G start Waste Generated (Compound or Contaminated Material) hazardous_waste Place in a Labeled Hazardous Waste Container start->hazardous_waste is_empty_container Is it an empty, clean container? store_waste Store in Designated Hazardous Waste Area hazardous_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup recycle Recycle or Dispose as Non-Hazardous Glass/Plastic

Caption: Disposal decision workflow for chemical waste.

By integrating these engineering controls, PPE protocols, and operational plans into your daily work, you build a robust and trustworthy safety system. This allows you to focus on your research with the confidence that you are protected from the potential hazards of handling 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide.

References

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Source: Hazchem Safety. URL: [Link]

  • El Hassani, I. A., et al. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]

  • Bernardo Ecenarro. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Source: BESA. URL: [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Source: U.S. Department of Health & Human Services. URL: [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Source: EPJ Web of Conferences. URL: [Link]

  • University of Toronto Scarborough. Chemical Handling and Storage. Source: University of Toronto Scarborough. URL: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Source: BESA. URL: [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Source: Industrial Safety Tips. URL: [Link]

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